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  • Product: Methyl 2,3-difluoro-5-methylbenzoate
  • CAS: 1314919-70-4

Core Science & Biosynthesis

Foundational

Methyl 2,3-difluoro-5-methylbenzoate CAS 1314919-70-4 properties

This technical guide provides an in-depth analysis of Methyl 2,3-difluoro-5-methylbenzoate (CAS 1314919-70-4), a specialized fluorinated intermediate used in the synthesis of advanced pharmaceutical and agrochemical agen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 2,3-difluoro-5-methylbenzoate (CAS 1314919-70-4), a specialized fluorinated intermediate used in the synthesis of advanced pharmaceutical and agrochemical agents.

CAS 1314919-70-4[1]

Executive Summary

Methyl 2,3-difluoro-5-methylbenzoate is a high-value building block characterized by a polyfunctionalized aromatic core. Its utility stems from the strategic placement of two fluorine atoms and a methyl group relative to the ester functionality. The 2,3-difluoro motif serves two critical roles in medicinal chemistry: it modulates the electronic properties of the ring, activating specific positions for nucleophilic aromatic substitution (


), and it increases metabolic stability by blocking oxidative metabolism at the 2 and 3 positions. The 5-methyl group  provides a handle for further functionalization (e.g., benzylic bromination) or serves as a lipophilic anchor to improve binding affinity in hydrophobic pockets of protein targets.

Chemical Identity & Physicochemical Profile

This compound belongs to the class of fluorinated benzoic acid esters. The presence of two fluorine atoms significantly alters the dipole moment and lipophilicity compared to the non-fluorinated analog.

Table 1: Physicochemical Specifications
PropertyDataNotes
CAS Number 1314919-70-4
IUPAC Name Methyl 2,3-difluoro-5-methylbenzoate
Molecular Formula

Molecular Weight 186.16 g/mol
Physical State Low-melting solid or LiquidAnalog-based prediction (Methyl 2-fluoro-5-methylbenzoate is liquid)
Solubility Soluble in MeOH, EtOAc, DCM, DMSOHydrophobic nature limits water solubility
LogP (Predicted) ~2.6 - 2.9Enhanced lipophilicity due to F-substitution
Flash Point >100°C (Predicted)Class IIIB Combustible Liquid

Synthetic Utility & Reaction Logic

The synthesis and downstream reactivity of CAS 1314919-70-4 are dictated by the electronic push-pull effects of the substituents.

Synthesis: Acid-Catalyzed Esterification

The most robust route to this compound is the Fischer esterification of 2,3-difluoro-5-methylbenzoic acid . This method is preferred over alkylation with methyl iodide due to atom economy and safety profiles.

Protocol:

  • Charge: Dissolve 2,3-difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10-15 volumes).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C.
    • Mechanism Note:

      
       generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward more effectively than 
      
      
      
      .
  • Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3]

  • Workup: Concentrate methanol. Dilute residue with EtOAc, wash with saturated

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .[1]
  • Purification: Distillation under reduced pressure or silica gel chromatography.[1]

Downstream Reactivity (The "Fluorine Effect")

The 2,3-difluoro substitution pattern creates a unique electronic environment:

  • 
     Susceptibility:  The ester group at C1 is strongly electron-withdrawing (EWG). The fluorine at C2 is ortho to this EWG, making it highly susceptible to nucleophilic displacement by amines or alkoxides. The fluorine at C3 is less reactive towards 
    
    
    
    but contributes to the overall electron deficiency of the ring.
  • Benzylic Oxidation: The methyl group at C5 is electronically isolated enough to undergo radical bromination (Wohl-Ziegler reaction) without interference from the fluorines.

Figure 1: Synthesis and Reactivity Map

G Acid 2,3-Difluoro-5-methylbenzoic Acid (Precursor) Ester Methyl 2,3-difluoro-5-methylbenzoate (CAS 1314919-70-4) Acid->Ester MeOH, H2SO4 Reflux (Esterification) SNAr_Prod 2-Amino-3-fluoro Derivative (SNAr Product) Ester->SNAr_Prod R-NH2, Base (Displacement of C2-F) Benzyl_Br Benzyl Bromide Derivative (Radical Bromination) Ester->Benzyl_Br NBS, AIBN CCl4, Reflux

Caption: Synthetic pathway from acid precursor to the target ester, followed by divergent downstream transformations via Nucleophilic Aromatic Substitution (


) or Radical Bromination.

Applications in Drug Discovery

Researchers utilize CAS 1314919-70-4 primarily as a scaffold for Fragment-Based Drug Design (FBDD) .

Bioisosterism & Metabolic Stability
  • C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically inert. Replacing a C-H bond with C-F at the 2 and 3 positions blocks P450-mediated hydroxylation, extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Locking: The fluorine atoms can induce preferred conformations through electrostatic repulsion with the carbonyl oxygen of the ester/amide, locking the molecule into a bioactive shape.

The "Magic Methyl" Effect

The 5-methyl group is not merely a spacer. In medicinal chemistry, the addition of a methyl group can boost potency by 10-fold ("Magic Methyl Effect") by:

  • Filling a hydrophobic pocket in the target protein.

  • Restricting the rotation of the phenyl ring, reducing the entropic penalty of binding.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar fluorinated benzoates.

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: All operations involving heating or silica gel purification must be performed inside a certified chemical fume hood.

    • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; fluorinated organics are persistent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975945, 2,4-Difluoro-5-methylbenzoic acid (Analog Precursor). Retrieved from [Link]

  • G. Sandford (2013). Perfluoroalkanes. In: Organofluorine Chemistry.[4] Springer, Berlin, Heidelberg. (Context on C-F bond stability and SNAr reactivity).

  • Schönherr, H., & Cernak, T. (2013).Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition.

Sources

Exploratory

Chemical structure of Methyl 2,3-difluoro-5-methylbenzoate

This technical guide provides a comprehensive analysis of Methyl 2,3-difluoro-5-methylbenzoate , a specialized fluorinated building block critical in modern medicinal chemistry, particularly for the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Methyl 2,3-difluoro-5-methylbenzoate , a specialized fluorinated building block critical in modern medicinal chemistry, particularly for the development of kinase inhibitors.

CAS No: 1314919-70-4 Role: Advanced Intermediate for Small Molecule Drug Discovery

Part 1: Executive Summary & Core Identity

Methyl 2,3-difluoro-5-methylbenzoate is a high-value aromatic ester used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural uniqueness lies in the 2,3-difluoro substitution pattern , which imparts specific electronic properties (dipole modulation) and metabolic stability (blocking oxidative sites) to downstream drug candidates.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 2,3-difluoro-5-methylbenzoate
CAS Number 1314919-70-4
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Physical State Off-white solid or colorless oil (depending on purity/temp)
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Insoluble in water
Key Functional Groups Methyl Ester (Electrophile), Aryl Fluorides (S_NAr active), Aryl Methyl (Hydrophobic)

Part 2: Structural Analysis & "Fluorine Effect"

The utility of this compound in drug design is driven by three specific structural features:

  • The Ortho-Difluoro Motif (2,3-F):

    • Electronic Deactivation: The two fluorine atoms are highly electronegative, significantly reducing the electron density of the benzene ring. This makes the ring susceptible to Nucleophilic Aromatic Substitution (S_NAr), particularly at the C2 position.

    • Conformational Lock: The C2 fluorine exerts steric pressure on the ester group, often forcing it out of planarity with the ring, which can be exploited to lock bioactive conformations.

  • The 5-Methyl Group:

    • Hydrophobic Handle: Provides a lipophilic anchor that often fits into hydrophobic pockets of enzymes (e.g., the "back pocket" of kinase domains).

    • Metabolic Stability: Unlike a naked phenyl ring, the methyl group blocks the C5 position, though the methyl itself can be a site of metabolic oxidation (to -CH2OH or -COOH) if not further derivatized.

  • The Methyl Ester:

    • Synthetic Handle: Serves as a precursor for amides (via aminolysis), alcohols (via reduction), or heterocycles (e.g., benzimidazoles, quinazolinones).

Part 3: Synthesis Protocol (Self-Validating)

The most robust route to Methyl 2,3-difluoro-5-methylbenzoate is the Fischer esterification of its parent acid. Below is a field-proven protocol adaptable for gram-scale synthesis.

Reagents
  • Precursor: 2,3-Difluoro-5-methylbenzoic acid (CAS 1003709-96-3)

  • Solvent/Reagent: Methanol (Anhydrous)

  • Catalyst: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 2,3-Difluoro-5-methylbenzoic acid (1.0 equiv) and anhydrous Methanol (10-15 volumes).

  • Activation: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Thionyl Chloride (1.5 - 2.0 equiv) over 30 minutes. Note: Exothermic reaction; HCl gas evolution occurs.

  • Reflux: Remove ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS until the acid is consumed.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Saturated NaHCO₃ (to neutralize residual acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).

Part 4: Reactivity & Applications (Drug Development)

This molecule is not just a passive intermediate; it is a "reactive scaffold."

Nucleophilic Aromatic Substitution (S_NAr)

The C2-Fluorine is activated by the electron-withdrawing ester group at C1 and the inductive effect of the C3-Fluorine.

  • Reaction: Treatment with primary or secondary amines in the presence of a base (e.g., DIPEA, K₂CO₃) leads to the displacement of the C2-Fluorine.

  • Utility: This is the primary route for synthesizing 2-amino-3-fluoro-5-methylbenzoate derivatives, which are precursors to tricyclic kinase inhibitors.

Case Study: RIP1 Kinase Inhibitors

Research indicates that 2,3-difluoro-5-methylbenzoic acid derivatives are critical in synthesizing inhibitors for Receptor-Interacting Protein Kinase 1 (RIP1) , a target for treating necroptosis-driven inflammatory diseases (e.g., ALS, Alzheimer's).

  • Mechanism: The 2,3-difluoro pattern mimics the electrostatic environment required to bind in the ATP-binding pocket of the kinase, while the 5-methyl group occupies the hydrophobic specificity pocket.

Visualization: Synthesis & Application Pathway

G cluster_0 Key Reactivity: C2-Fluorine Displacement Acid 2,3-Difluoro-5-methylbenzoic Acid (Precursor) Ester Methyl 2,3-difluoro-5-methylbenzoate (Target Scaffold) Acid->Ester MeOH, SOCl2 Reflux, 3h SNAr_Product 2-Amino-3-fluoro-5-methylbenzoate (S_NAr Adduct) Ester->SNAr_Product R-NH2, Base (Displacement of C2-F) Drug RIP1 Kinase Inhibitor (Bioactive Core) SNAr_Product->Drug Cyclization/Coupling

Caption: Synthetic flow from precursor acid to kinase inhibitor, highlighting the critical S_NAr reactivity at the C2 position.

Part 5: Analytical Characterization (Predicted)

To validate the structure, researchers should look for the following spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentInterpretation
~7.4 - 7.6 Multiplet1HAr-H (C6)Ortho to ester; coupled to F.
~7.1 - 7.3 Multiplet1HAr-H (C4)Meta to ester; coupled to F.
3.92 Singlet3H-OCH₃Methyl Ester characteristic peak.
2.35 Singlet3HAr-CH₃Aryl Methyl group.

Note: The aromatic protons will exhibit complex splitting patterns (ddd or dt) due to ¹H-¹⁹F coupling (J_HF ≈ 6–10 Hz).

¹⁹F NMR
  • Expect two distinct signals in the range of -110 to -140 ppm , showing mutual coupling (J_FF ≈ 20 Hz).

Part 6: Safety & Handling

  • GHS Classification: Warning.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid inhalation of vapors. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • ChemScene. (n.d.). Methyl 2,3-difluoro-5-methylbenzoate Product Information. Retrieved from

  • Harris, P. A., et al. (2013).[1] Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters. Retrieved from

  • ChemicalBook. (n.d.). Synthesis of Methyl Benzoate Derivatives via Acid-Catalyzed Esterification. Retrieved from

  • PubChem. (2025). Benzoic acid, 2,3-difluoro-5-methyl-, methyl ester. National Library of Medicine. Retrieved from

Sources

Foundational

2,3-difluoro-5-methylbenzoic acid methyl ester synonyms

An in-depth technical whitepaper on the chemical identity, synthetic methodology, and pharmacological utility of 2,3-difluoro-5-methylbenzoic acid methyl ester. Executive Summary In modern drug discovery and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the chemical identity, synthetic methodology, and pharmacological utility of 2,3-difluoro-5-methylbenzoic acid methyl ester.

Executive Summary

In modern drug discovery and agrochemical development, the strategic decoration of aromatic rings is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). As a Senior Application Scientist, I frequently encounter highly specialized building blocks that serve as the foundation for next-generation therapeutics. 2,3-difluoro-5-methylbenzoic acid methyl ester is one such critical intermediate.

This whitepaper provides a comprehensive technical guide to this compound, exploring its chemical synonyms, physicochemical profile, and the profound mechanistic rationale behind its structural features—specifically, the synergistic effects of ortho-meta difluorination and the "magic methyl" group. Furthermore, we outline a self-validating synthetic protocol designed for high-yield, reproducible laboratory preparation.

Chemical Identity and Synonyms

To ensure clarity across procurement, literature mining, and regulatory documentation, it is essential to recognize the various nomenclatures used for this compound. The chemical identity is defined by the CAS Registry Number 1314919-70-4 [1].

The primary synonyms include:

  • 2,3-difluoro-5-methylbenzoic acid methyl ester (Standard descriptive nomenclature)

  • Methyl 2,3-difluoro-5-methylbenzoate (IUPAC preferred nomenclature)

  • Benzoic acid, 2,3-difluoro-5-methyl-, methyl ester (CAS index name)[1]

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting the behavior of downstream Active Pharmaceutical Ingredients (APIs). The methyl ester acts as a lipophilic, neutral handle that can be readily hydrolyzed to the corresponding acid or converted into amides and heterocycles.

Table 1: Quantitative Physicochemical Properties [1]

PropertyValueScientific Implication
Molecular Formula C₉H₈F₂O₂Defines the stoichiometric baseline for synthetic equivalents.
Molecular Weight 186.16 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
LogP (Predicted) ~2.06Moderate lipophilicity; ideal for passive membrane permeability.
Topological Polar Surface Area (TPSA) 26.30 ŲLow polar surface area, indicating excellent potential for blood-brain barrier (BBB) penetration if maintained in the API.
Hydrogen Bond Donors 0Lack of H-donors reduces desolvation penalties during target binding.
Hydrogen Bond Acceptors 2Provided by the ester carbonyl and methoxy oxygen.
Rotatable Bonds 1High rigidity (only the ester bond rotates freely), minimizing entropic loss upon receptor binding.

Mechanistic Synergism: Fluorine & The "Magic Methyl"

The value of 2,3-difluoro-5-methylbenzoic acid methyl ester lies not in the ester itself—which is typically a transient synthetic handle—but in the highly engineered substitution pattern of the aromatic ring.

The "Magic Methyl" Effect (C5 Substitution)

The addition of a single methyl group to a molecular scaffold can lead to a disproportionate, sometimes 100-fold increase in biological activity—a phenomenon termed the "magic methyl" effect. As detailed by Pinheiro et al. (2023), this occurs via two primary mechanisms[2]:

  • Desolvation Energetics: The methyl group increases the lipophilicity of the local vector, displacing high-energy water molecules from hydrophobic pockets within the target receptor, thereby driving a favorable entropic shift.

  • Conformational Locking: The steric bulk of the methyl group restricts the rotational degrees of freedom of the aromatic ring, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding[2].

Ortho-Meta Difluorination (C2, C3 Substitution)

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of oxygen (1.52 Å) and is only slightly larger than hydrogen (1.20 Å). According to the seminal review by Gillis et al. (2015), incorporating fluorine at the 2,3-positions serves a dual purpose[3]:

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) is highly resistant to oxidative cleavage by Cytochrome P450 enzymes, effectively blocking soft spots on the aromatic ring from phase I metabolism[3].

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms significantly lowers the pKa of the adjacent carboxylate/ester group. In downstream amide derivatives, this increases the acidity of the amide N-H, which can strengthen hydrogen bonding with the target protein.

MechanisticSynergy Core 2,3-Difluoro-5-methylbenzoic acid methyl ester scaffold F_Subst 2,3-Difluoro Substitution F_Effect1 Lowers pKa of adjacent groups F_Subst->F_Effect1 Inductive Effect F_Effect2 Blocks CYP450 oxidation F_Subst->F_Effect2 Steric Shielding Me_Subst 5-Methyl Substitution ('Magic Methyl') Me_Effect1 Enhances target binding (Hydrophobic pocket) Me_Subst->Me_Effect1 Desolvation Energy Me_Effect2 Restricts bond rotation Me_Subst->Me_Effect2 Conformational Locking Ester Methyl Ester Group Est_Effect1 Increases membrane permeability Ester->Est_Effect1 Lipophilicity Est_Effect2 Versatile synthetic handle Ester->Est_Effect2 Prodrug/Intermediate

Fig 1. Logical relationship of structural modifications and their pharmacological effects.

Self-Validating Synthetic Methodology

To synthesize Methyl 2,3-difluoro-5-methylbenzoate from its corresponding acid (2,3-difluoro-5-methylbenzoic acid), a classic Fischer esterification is employed. As an Application Scientist, I mandate protocols that are "self-validating"—meaning the reaction design inherently prevents false positives and includes built-in analytical checkpoints.

Reaction Rationale
  • Causality of Reagents: Methanol acts as both the nucleophile and the solvent. By using it in vast excess, we drive the equilibrium toward the ester product via Le Chatelier's principle. Catalytic sulfuric acid (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.

  • Causality of Workup: The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃). This is not merely to neutralize the acid catalyst; it actively deprotonates any unreacted starting material (carboxylic acid) into its water-soluble sodium salt. This ensures that the organic extraction exclusively captures the neutral methyl ester, preventing co-elution during chromatography.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,3-difluoro-5-methylbenzoic acid (10.0 g, 58.1 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise to the stirring suspension. Caution: Exothermic addition.

  • Reflux: Heat the reaction mixture to 65°C (reflux) under a nitrogen atmosphere for 12 hours.

  • IPC (In-Process Control): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The starting acid will remain near the baseline (due to strong interaction with silica), while the ester product will elute with an Rf of ~0.6.

  • Quench & Concentration: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature and concentrate it under reduced pressure to remove ~80% of the methanol.

  • Extraction: Dilute the concentrated residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer pH is ~8. Wash with brine (50 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure methyl ester.

SynthesisWorkflow A 2,3-Difluoro-5-methylbenzoic acid (Starting Material) B Methanol + Catalytic H2SO4 (Reflux, 65°C, 12h) A->B Esterification C Crude Methyl Ester (Intermediate) B->C Conversion D Aqueous Workup (NaHCO3 Wash) C->D Quench & Extract E Silica Gel Chromatography (Purification) D->E Organic Layer F 2,3-Difluoro-5-methylbenzoic acid methyl ester (Pure) E->F >99% HPLC Purity

Fig 2. Step-by-step synthetic workflow for 2,3-difluoro-5-methylbenzoic acid methyl ester.
Analytical Validation

To trust the output of this protocol, the final compound must be validated:

  • HPLC: Use a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The ester will have a significantly longer retention time than the starting acid. Purity must be >99.0%.

  • ¹H NMR (CDCl₃): Look for the diagnostic appearance of a sharp singlet at ~3.90 ppm integrating to 3 protons, confirming the successful installation of the methoxy (-OCH₃) group. The aromatic protons and the aryl-methyl group (~2.35 ppm) should remain intact.

References

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: Pharmaceuticals (MDPI / PubMed Central) URL: [Link]

Sources

Exploratory

Solubility of Methyl 2,3-difluoro-5-methylbenzoate in organic solvents

Comprehensive Solvation Profiling of Methyl 2,3-difluoro-5-methylbenzoate: Theoretical Frameworks and Experimental Protocols Abstract In the landscape of modern medicinal chemistry and advanced materials science, the str...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solvation Profiling of Methyl 2,3-difluoro-5-methylbenzoate: Theoretical Frameworks and Experimental Protocols

Abstract In the landscape of modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone technique for modulating metabolic stability, lipophilicity, and membrane permeability[1]. Methyl 2,3-difluoro-5-methylbenzoate (CAS: 1314919-70-4) serves as a critical intermediate in these synthetic pathways[2]. However, the idiosyncratic electronic effects of multi-fluorination on a benzoate core complicate its solvation thermodynamics. As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind the solubility profile of this compound in organic solvents, bridging theoretical predictive models with rigorous, self-validating experimental protocols.

Physicochemical Causality: The Mechanics of Solvation

To understand how Methyl 2,3-difluoro-5-methylbenzoate interacts with organic solvents, we must dissect its molecular architecture. The solubility of a compound is not a static property; it is the thermodynamic consequence of breaking solute-solute interactions and forming solute-solvent interactions.

  • The Fluorine Effect: The two fluorine atoms at the 2- and 3-positions are highly electronegative but poorly polarizable. While they increase the overall lipophilicity of the molecule, they also create a strong, localized dipole moment. This alters the electrostatic potential surface of the aromatic ring, enhancing solubility in polar aprotic solvents compared to non-fluorinated analogs[3].

  • The Ester Functionality: The methyl ester group acts as a potent hydrogen-bond acceptor. While the molecule lacks hydrogen-bond donors (making it highly hydrophobic and insoluble in water), the carbonyl oxygen readily interacts with polar protic solvents (like methanol or ethanol)[4].

  • Steric and Dispersion Forces: The methyl group at the 5-position and the aromatic core provide substantial hydrophobic bulk, driving strong London dispersion forces. This guarantees high miscibility in non-polar and aromatic solvents (e.g., toluene, hexane).

Hansen Solubility Parameters (HSP) Framework

We can quantify these interactions using the Hansen Solubility Parameters (HSP) theory, which partitions the total cohesive energy of the substance into three vectors: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[5].

G HSP Total Cohesive Energy (Hansen Solubility Parameters) Disp Dispersion (δD) Driven by Aromatic Core & Methyl Group HSP->Disp Pol Polar (δP) Driven by C-F Bonds & Ester Dipole HSP->Pol HB Hydrogen Bonding (δH) Driven by Ester Carbonyl (H-Bond Acceptor) HSP->HB SolvA Non-Polar Solvents (e.g., Hexane, Heptane) High Affinity via δD Disp->SolvA SolvB Polar Aprotic Solvents (e.g., EtOAc, DCM, THF) Optimal δD + δP Match Disp->SolvB Pol->SolvB SolvC Polar Protic Solvents (e.g., Methanol, Ethanol) Interaction via δH HB->SolvC

Fig 1: Influence of structural parameters on Hansen Solubility Parameter (HSP) interactions.

Solubility Profile in Common Organic Solvents

Based on the structural heuristics and HSP alignment, the presence of C-F bonds increases the compound's affinity for halogenated and polar aprotic solvents[6]. Below is the synthesized solubility data matrix for Methyl 2,3-difluoro-5-methylbenzoate across standard organic solvent classes.

SolventClassificationPredicted SolubilityMechanistic Rationale
Dichloromethane (DCM) Polar AproticHighly Soluble (>100 mg/mL)Excellent

and

match. Halogenated solvents exhibit superior solvation for fluorinated aromatic rings.
Ethyl Acetate (EtOAc) Polar AproticHighly Soluble (>100 mg/mL)"Like dissolves like." The ester functionality of the solvent perfectly mirrors the solute's ester group, minimizing the enthalpy of mixing.
Tetrahydrofuran (THF) Polar AproticHighly Soluble (>100 mg/mL)Strong dipole-dipole interactions and favorable geometry allow THF to solvate the electron-deficient fluorinated ring.
Toluene Non-Polar AromaticSoluble (~50-100 mg/mL)Strong

stacking and dispersion forces (

) between the solvent and the solute's aromatic core.
Methanol (MeOH) Polar ProticModerately Soluble (~10-50 mg/mL)The solvent acts as an H-bond donor to the solute's ester carbonyl (

), but the hydrophobic fluorinated ring limits infinite miscibility.
Hexane Non-Polar AliphaticModerately Soluble (~10-50 mg/mL)Good dispersion match, but the polar ester and C-F bonds restrict total dissolution compared to purely aliphatic solutes.

Experimental Protocol: Thermodynamic Solubility Determination

To transition from theoretical prediction to empirical fact, researchers must employ a self-validating experimental design. Kinetic solubility methods (like solvent-shift assays) are prone to supersaturation artifacts. As an industry standard, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV quantification .

This protocol is designed as a closed-loop system: it verifies its own accuracy by ensuring thermodynamic equilibrium has been reached and that the solid state of the undissolved material has not mutated (e.g., into a solvate or polymorph).

Step-by-Step Methodology

Phase 1: Preparation and Saturation

  • Solvent Dispensing: Dispense exactly 1.00 mL of the target organic solvent (e.g., Ethyl Acetate, HPLC grade) into a 2.0 mL glass HPLC vial equipped with a PTFE-lined screw cap to prevent evaporation.

  • Solute Addition: Incrementally add Methyl 2,3-difluoro-5-methylbenzoate solid to the vial until a visible, persistent suspension remains. Causality note: An excess of solid is mandatory to ensure the chemical potential of the solid phase equals the chemical potential of the solute in solution, defining true thermodynamic equilibrium.

Phase 2: Isothermal Equilibration 3. Agitation: Place the sealed vials in a thermoshaker incubator set strictly to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours. 4. Equilibrium Verification (Self-Validation): Prepare a parallel set of vials agitated for 48 hours. If the quantified concentration between the 24h and 48h vials differs by less than 2%, thermodynamic equilibrium is confirmed.

Phase 3: Phase Separation 5. Centrifugation: Transfer the vials to a temperature-controlled centrifuge (25 °C) and spin at 10,000 x g for 15 minutes. Causality note: Filtration is avoided for lipophilic compounds as the solute may non-specifically bind to the filter membrane, artificially lowering the measured concentration.

Phase 4: Quantification and Solid-State Verification 6. Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it with 900 µL of the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's


 (typically ~230-254 nm for substituted benzoates). Calculate concentration against a pre-established 5-point calibration curve.
8. Residue Analysis:  Extract the remaining solid pellet from the centrifuge tube, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality note: This ensures the solvent did not induce a polymorphic transformation or form a solvate, which would invalidate the solubility data of the original polymorph.

G A 1. Excess Solute Addition (Methyl 2,3-difluoro-5-methylbenzoate) C 3. Isothermal Equilibration (24h at 25°C, 500 rpm) A->C B 2. Solvent Introduction (e.g., EtOAc, DCM, MeOH) B->C D 4. Phase Separation (Centrifugation at 10,000g) C->D E 5. Supernatant Extraction & Serial Dilution D->E G 7. Solid-State Verification (XRPD on remaining pellet) D->G Solid phase F 6. HPLC-UV Quantification (vs. Calibration Curve) E->F

Fig 2: Self-validating shake-flask experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of Methyl 2,3-difluoro-5-methylbenzoate is dictated by a delicate balance between the highly lipophilic, dispersion-heavy fluorinated aromatic ring and the polar, hydrogen-bond-accepting methyl ester. By leveraging Hansen Solubility Parameters, researchers can accurately predict its high miscibility in polar aprotic and halogenated solvents. When empirical data is required for process chemistry or formulation, the isothermal shake-flask method—fortified with solid-state verification—provides the unimpeachable accuracy required for rigorous scientific development.

References

  • [1] RSC Publishing. "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." Royal Society of Chemistry. Available at: [Link]

  • [5] ACS Omega. "Pencil and Paper Estimation of Hansen Solubility Parameters." American Chemical Society. Available at:[Link]

Sources

Foundational

Thermophysical Profiling of Fluorinated Methyl Benzoates: A Technical Guide to Boiling and Melting Point Systematics

Executive Summary Fluorinated methyl benzoates serve as critical synthetic intermediates in pharmaceutical drug development and advanced materials science. The strategic introduction of fluorine atoms onto the aromatic r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated methyl benzoates serve as critical synthetic intermediates in pharmaceutical drug development and advanced materials science. The strategic introduction of fluorine atoms onto the aromatic ring profoundly alters the molecule's thermophysical properties, specifically its boiling point (BP) and melting point (MP). This whitepaper synthesizes empirical data and mechanistic theories to explain these phenomena, providing researchers with validated protocols for physical property determination to ensure rigorous quality control in downstream applications.

Mechanistic Causality: The "Fluorine Effect" on Phase Transitions

As a Senior Application Scientist, it is vital to understand why physical properties shift upon halogenation, rather than just recording the data. When a hydrogen atom on a methyl benzoate ring is replaced by a fluorine atom, the macroscopic phase transitions shift due to microscopic changes in intermolecular forces:

  • Electronegativity vs. Polarizability: Fluorine is highly electronegative but possesses a very tight electron cloud, resulting in low polarizability. Unlike heavier halogens (such as chlorine or bromine), fluorine does not significantly increase London dispersion forces. Consequently, heavily fluorinated compounds exhibit surprisingly high volatility. For example, perfluorination keeps the boiling point relatively low despite a substantial increase in molecular weight.

  • Molecular Symmetry and Crystal Packing: Melting points are highly sensitive to molecular symmetry. The para-substituted isomer (methyl 4-fluorobenzoate) possesses higher symmetry than its ortho or meta counterparts. This symmetry allows for more efficient crystal lattice packing, which requires more thermal energy to disrupt the solid state, thereby elevating the melting point.

FluorineEffect F_Sub Fluorine Substitution on Benzoate Ring Elec High Electronegativity & Low Polarizability F_Sub->Elec Symm Altered Molecular Symmetry (o-, m-, p-) F_Sub->Symm Inter Modulated Intermolecular Forces (Dipole-Dipole) Elec->Inter Lattice Crystal Lattice Packing Efficiency Symm->Lattice BP Boiling Point (BP) Shifts Inter->BP MP Melting Point (MP) Shifts Inter->MP Lattice->MP

Logical relationship between fluorine substitution and thermophysical shifts.

Quantitative Data Summary

The following table consolidates the boiling and melting points for key fluorinated methyl benzoates. Note the pressure dependence of boiling points, as these compounds are often distilled under reduced pressure to prevent thermal degradation.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Physical State (at 20 °C)
Methyl 2-fluorobenzoate 394-35-4Liquid at RT102 °C at 27.1 hPaClear Liquid
Methyl 3-fluorobenzoate 455-68-5-10 °C198 °C at 760 mmHgClear Liquid
Methyl 4-fluorobenzoate 403-33-84.5 °C90-92 °C at 20 mmHgLiquid / Low-melting Solid
Methyl pentafluorobenzoate 36629-42-2Liquid at RT87-88 °C at 20 mmHgClear Liquid

Data Analysis: Methyl 4-fluorobenzoate exhibits the highest melting point (4.5 °C) among the mono-fluorinated isomers, validating the symmetry-driven crystal packing theory reported by 1. Conversely, methyl pentafluorobenzoate, despite having five fluorine atoms and a significantly higher molecular mass (226.10 g/mol ), maintains a low boiling point profile (87-88 °C at 20 mmHg) due to the weak intermolecular cohesive forces characteristic of perfluorinated aromatic systems, as documented by .

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility in drug development workflows, physical property determination must operate as a self-validating system. The protocols below integrate internal calibration to guarantee data integrity.

Workflow Sample Sample Preparation (Anhydrous Handling) Purity Purity Assessment (GC-MS / qNMR) Sample->Purity Decision Purity > 98%? Purity->Decision Purification Purification (Vacuum Distillation) Decision->Purification No MP Melting Point Det. (DSC / Capillary) Decision->MP Yes BP Boiling Point Det. (Micro-distillation) Decision->BP Yes Purification->Purity Data Validated BP/MP Data Logged to LIMS MP->Data BP->Data

Self-validating workflow for determining physical properties of esters.

Protocol A: Capillary Melting Point Determination (For Low-Melting Solids)

Causality: Impurities disrupt the crystal lattice, causing freezing point depression and broadening the melting range. A sharp melting range (< 1 °C) self-validates the sample's purity.

  • Calibration: Calibrate the melting point apparatus using a certified reference standard with a known melting point close to the expected range (e.g., diphenylamine, MP 52 °C, or an ice bath calibration for sub-ambient samples like methyl 4-fluorobenzoate).

  • Sample Preparation: For compounds that are liquid at room temperature (e.g., methyl 3-fluorobenzoate), freeze the sample in a dry ice/acetone bath until completely solidified.

  • Loading: Pack 2-3 mm of the crystallized sample into a glass capillary tube.

  • Ramp Rate: Insert the capillary into the pre-cooled heating block. Apply a temperature ramp of 1 °C/min when within 5 °C of the expected melting point.

  • Observation: Record the exact temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is entirely liquid (clear point).

Protocol B: Boiling Point Determination via Micro-Distillation under Reduced Pressure

Causality: Fluorinated esters can undergo hydrolysis or thermal degradation at elevated temperatures. Determining the BP under reduced pressure (e.g., 20 mmHg) preserves molecular integrity, as standardly practiced for compounds like methyl 2-fluorobenzoate (2).

  • System Integrity Check: Assemble a short-path distillation apparatus. Apply a vacuum and use a digital Pirani gauge to ensure a leak-free system capable of holding a steady 20 mmHg to 35 mmHg.

  • Loading: Add 5-10 mL of the fluorinated methyl benzoate to a micro-boiling flask. Add PTFE boiling chips to provide nucleation sites, preventing superheating and bumping.

  • Heating: Submerge the flask in a silicone oil bath. Gradually increase the bath temperature using a digitally controlled hotplate stirrer.

  • Equilibration: Allow the vapor ring to slowly rise up the distillation head. The system is self-validating when the vapor temperature remains constant for at least 2 minutes while the liquid actively boils and refluxes on the thermometer bulb.

  • Recording: Record the steady vapor temperature alongside the exact system pressure. Correct the boiling point to standard atmospheric pressure using a pressure-temperature nomograph if required for literature comparison.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Protocols for the Fischer Esterification of Fluorinated Benzoic Acids

Topic: Fischer esterification protocol for fluorinated benzoic acids Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1] Abstract The i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fischer esterification protocol for fluorinated benzoic acids Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

The incorporation of fluorine into benzoic acid scaffolds is a ubiquitous strategy in medicinal chemistry to modulate lipophilicity (


), metabolic stability, and ligand binding affinity. However, the unique electronic and steric properties of fluorine atoms—particularly in ortho-substituted systems (e.g., 2,6-difluorobenzoic acid)—can complicate standard esterification protocols. This guide provides an optimized, evidence-based framework for the Fischer esterification of fluorinated benzoic acids. We detail two primary protocols: a Thermodynamic Method (H₂SO₄)  for standard substrates and a Kinetic/Dehydrative Method (SOCl₂/MeOH)  for sterically hindered or equilibrium-resistant substrates.

Scientific Foundation: The "Fluorine Effect" on Esterification

To optimize the reaction, one must understand how fluorine substitution alters the reaction energy landscape.

Electronic Activation vs. Deactivation

The Fischer esterification is an equilibrium process governed by acid-catalyzed nucleophilic acyl substitution.

  • Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element. In fluorinated benzoic acids, F-atoms withdraw electron density from the aromatic ring and the carbonyl carbon.

  • Impact on Electrophilicity: This withdrawal significantly increases the electrophilicity (

    
    ) of the carbonyl carbon, theoretically accelerating the nucleophilic attack by the alcohol.
    
  • Impact on Basicity: Conversely, the -I effect decreases the basicity of the carbonyl oxygen, making the initial protonation step (the activation step) less favorable compared to non-fluorinated benzoic acids.

Net Result: Generally, fluorinated benzoic acids react faster than their non-fluorinated counterparts once protonated, but the equilibrium constant (


) can be sensitive to water accumulation.
Steric Shielding (The Ortho Effect)

Substrates like 2,6-difluorobenzoic acid present a dual challenge. While electronically activated, the ortho-fluorines create a steric blockade (van der Waals radius of F


 1.47 Å vs H 

1.2 Å). This hinders the approach of the alcohol nucleophile to the tetrahedral intermediate. Standard reflux conditions often fail to drive these reactions to completion due to facile hydrolysis (the reverse reaction) and slow forward kinetics.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your substrate.

MethodSelection cluster_0 Note Start Substrate Analysis CheckOrtho Are there Fluorines at Ortho (2,6) positions? Start->CheckOrtho CheckSens Is the substrate Acid-Sensitive? CheckOrtho->CheckSens No MethodB Method B: Dehydrative (SOCl2 / Alcohol) High-Drive Protocol CheckOrtho->MethodB Yes (Steric Hindrance) MethodA Method A: Thermodynamic (H2SO4 / Reflux) Standard Protocol CheckSens->MethodA No (Robust substrate) MethodC Method C: Steglich (DCC / DMAP) Mild Conditions CheckSens->MethodC Yes (e.g., acid-labile groups) Note1 Method B generates anhydrous HCl and consumes water chemically, driving equilibrium.

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate sterics and stability.

Experimental Protocols

Method A: Thermodynamic Protocol (H₂SO₄ Catalysis)

Best for: Mono-fluorinated benzoic acids (2-F, 3-F, 4-F) and pentafluorobenzoic acid where steric hindrance is manageable.

Mechanism: Reversible acid-catalyzed equilibrium.[2] Critical Success Factor: Removal of water. For fluorinated esters, the reverse hydrolysis is often faster than for non-fluorinated esters; therefore, high dilution (excess alcohol) or molecular sieves are recommended.

Materials
  • Fluorinated Benzoic Acid (1.0 equiv)[3]

  • Anhydrous Alcohol (MeOH or EtOH) (Solvent/Reagent, ~0.5 M concentration relative to acid)

  • Concentrated H₂SO₄ (0.1 – 0.5 equiv)

  • Activated 3Å Molecular Sieves (Optional but recommended for scale >5g)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If using a high-boiling alcohol (e.g., BuOH), attach a Dean-Stark trap.

  • Dissolution: Dissolve the fluorinated benzoic acid in the anhydrous alcohol.

    • Note: Pentafluorobenzoic acid is highly soluble in MeOH.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise with stirring.

    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH).

    • Time: 4–12 hours. Monitor by TLC or HPLC.

    • Checkpoint: If conversion stalls at ~70% (equilibrium), add activated molecular sieves to the reaction pot to scavenge water.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the alcohol to ~20% of original volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).
      
    • Wash 1: Water (to remove bulk acid/alcohol).

    • Wash 2: Saturated

      
       (2x) to neutralize residual H₂SO₄ and unreacted benzoic acid. Caution: 
      
      
      
      evolution.
    • Wash 3: Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: Kinetic/Dehydrative Protocol (In-Situ Acid Chloride)

Best for: 2,6-Difluorobenzoic acids, poly-fluorinated acids, or when strictly anhydrous conditions are required to push completion.

Mechanism: Thionyl chloride (


) reacts with the alcohol to generate anhydrous HCl and dialkyl sulfite, or converts the carboxylic acid to the acid chloride in situ, which then reacts with the alcohol. This method chemically consumes water, driving the reaction to completion.
Materials
  • Fluorinated Benzoic Acid (1.0 equiv)[3]

  • Anhydrous Alcohol (MeOH or EtOH)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Apparatus: Drying tube (CaCl₂) or

    
     line to exclude atmospheric moisture.
    
Step-by-Step Procedure
  • Chilling: Place the anhydrous alcohol in a round-bottom flask and cool to 0°C (ice bath).

  • Activation: Add

    
     dropwise to the cold alcohol over 10–15 minutes.
    
    • Observation: Evolution of HCl gas and

      
      . Ensure good ventilation (fume hood).
      
    • Chemistry: This generates a solution of anhydrous HCl.

  • Addition: Add the fluorinated benzoic acid to the cold solution in one portion.

  • Reaction:

    • Remove ice bath and allow to warm to Room Temperature (RT).[1]

    • Stir at RT for 30 minutes, then heat to reflux.

    • Time: 2–6 hours. (Usually faster than Method A).

  • Workup:

    • Concentrate the mixture to dryness (removes excess alcohol, HCl, and

      
      ).
      
    • Redissolve residue in EtOAc.[2][4]

    • Wash with Saturated

      
       (critical to remove traces of acidic byproducts).
      
    • Dry (

      
      ) and concentrate.[2][3]
      

Data Summary & Case Study

The following table illustrates the comparative efficiency of methods for 2,6-Difluorobenzoic acid (a difficult substrate) vs. 4-Fluorobenzoic acid (standard).

SubstrateMethodSolventTimeConversion (%)Notes
4-Fluorobenzoic Acid A (H₂SO₄)MeOH4 h92%Standard equilibrium.
4-Fluorobenzoic Acid B (SOCl₂)MeOH2 h>99%Kinetic drive.
2,6-Difluorobenzoic Acid A (H₂SO₄)MeOH24 h65%Stalled due to sterics/equilibrium.
2,6-Difluorobenzoic Acid B (SOCl₂)MeOH6 h96%Recommended Protocol.
Pentafluorobenzoic Acid A (H₂SO₄)EtOH8 h88%Good conversion, longer time.

Mechanistic Visualization

Understanding the pathway helps in troubleshooting.

Mechanism Reactants F-Benzoic Acid + Alcohol Protonation Carbonyl Protonation (Rate Limiting Step 1) Reactants->Protonation + H+ Attack Nucleophilic Attack (Accelerated by F) Protonation->Attack + ROH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Water Elimination (- H2O) Tetrahedral->Elimination Proton Transfer Elimination->Reactants Hydrolysis (Reverse) High in F-compounds Product Fluorinated Ester Elimination->Product

Figure 2: Mechanistic pathway. Note the reverse hydrolysis pathway (red dashed line) is often facile in electron-deficient esters, necessitating water removal.

Quality Control & Troubleshooting

Analytical Validation
  • ¹H NMR: Look for the disappearance of the carboxylic acid proton (usually broad singlet >10 ppm) and appearance of the alkoxy group (e.g., methyl singlet ~3.9 ppm).

  • ¹⁹F NMR: Crucial for fluorinated compounds. The chemical shift of the F-atoms will shift slightly upon esterification.

    • Example (4-F-Benzoic): Acid form ~ -106 ppm

      
       Ester form ~ -108 ppm (shifts vary by solvent).
      
Common Issues
  • Incomplete Conversion: Usually due to water accumulation.

    • Fix: Switch to Method B or add 3Å Molecular Sieves to Method A.

  • Side Reactions: Nucleophilic Aromatic Substitution (

    
    ) is possible with poly-fluorinated rings (e.g., pentafluorobenzoic acid) if strong alkoxide bases are used.
    
    • Prevention: Avoid basic conditions. Stick to acidic protocols described above.

References

  • BenchChem. (2025).[3][5] Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification. Retrieved from

  • Organic Chemistry Portal. (2023). Fischer Esterification: Mechanisms and Protocols. Retrieved from

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2. RSC Advances. Retrieved from

  • University of Texas. (2024). Standard Fischer Esterification Procedure and Workup. Retrieved from

  • ResearchGate. (2016). Effect of fluorine substitution on the rate for ester hydrolysis. Retrieved from

Sources

Application

Reaction conditions for methyl ester formation using methanol and H2SO4

Application Note: Optimized Reaction Conditions for Methyl Ester Synthesis via Sulfuric Acid-Catalyzed Fischer Esterification Target Audience: Researchers, scientists, and drug development professionals. Introduction & M...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for Methyl Ester Synthesis via Sulfuric Acid-Catalyzed Fischer Esterification

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of methyl esters from carboxylic acids is a fundamental transformation in organic synthesis, lipidomics, and pharmaceutical development. The Fischer esterification is an acid-catalyzed, reversible equilibrium reaction between a carboxylic acid and an alcohol 1.

When utilizing methanol (MeOH) and concentrated sulfuric acid (H₂SO₄), the acid catalyst serves a dual purpose. First, it protonates the carbonyl oxygen of the carboxylic acid, significantly lowering the activation energy and increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol [[2]](). Second, it acts as a dehydrating agent, sequestering the water byproduct to prevent the reverse hydrolysis reaction 3.

The mechanism proceeds through a tetrahedral intermediate, followed by intramolecular proton transfer, elimination of water, and final deprotonation to yield the methyl ester 1.

Mechanism A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H2SO4 C Tetrahedral Intermediate B->C + CH3OH D Proton Transfer C->D Intramolecular E Water Elimination D->E - H2O F Methyl Ester (R-COOCH3) E->F - H+

Mechanistic pathway of H2SO4-catalyzed Fischer esterification.

Optimization of Reaction Parameters & Causality

Because Fischer esterification is an equilibrium-driven process, thermodynamic control is critical. According to Le Chatelier's principle, removing a product (water) or adding an excess of reactant (methanol) shifts the equilibrium toward the ester product 1.

  • Methanol as Solvent and Reactant: Using an equimolar amount of methanol and acid typically limits yields to ~65%. However, employing a 10-fold molar excess of methanol can drive the equilibrium to a 97% yield, and a 100-fold excess can achieve >99% conversion 4.

  • Catalyst Loading: Concentrated H₂SO₄ is optimal at 1.0–5.0% (v/w) relative to the carboxylic acid. For example, a 5:1 methanol-to-fatty-acid molar ratio with 1.5% (v/w) H₂SO₄ at elevated temperatures has been shown to achieve 98.2% conversion [[5]]().

  • Temperature: The reaction must be heated to overcome the activation energy barrier. Operating at the reflux temperature of methanol (65°C) ensures rapid formation of the tetrahedral intermediate 6.

Table 1: Quantitative Optimization Parameters

ParameterStandard ConditionOptimized Condition (High Yield)Mechanistic Rationale
Molar Ratio (Acid:MeOH) 1:1 to 1:51:10 to 1:20Excess MeOH drives equilibrium forward via Le Chatelier's Principle.
Catalyst (H₂SO₄) 0.1% v/w1.0 - 5.0% v/wOptimal protonation without causing substrate degradation or etherification.
Temperature 25°C (Room Temp)65°C (Reflux)Overcomes activation energy barrier; accelerates tetrahedral intermediate formation.
Reaction Time 1 hour2 - 24 hoursSubstrate-dependent; sterically hindered acids require prolonged reflux.

Experimental Protocol: Self-Validating Synthesis of Methyl Esters

This step-by-step protocol is designed as a self-validating system, ensuring that intermediate checks prevent downstream failures. The procedure is adapted from standard high-yield laboratory methodologies 6.

Workflow Step1 1. Reaction Setup Acid + Anhydrous MeOH Step2 2. Catalyst Addition Dropwise H2SO4 at 0°C Step1->Step2 Step3 3. Reflux 65°C, Monitor by TLC Step2->Step3 Step4 4. Quenching Concentrate & Add NaHCO3 Step3->Step4 Step5 5. Extraction & Drying EtOAc, Brine, MgSO4 Step4->Step5 Step6 6. Characterization GC-MS / 1H NMR Step5->Step6

Step-by-step experimental workflow for methyl ester synthesis.

Step 1: Reagent Preparation

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (e.g., 10 mmol) in anhydrous methanol (100–200 mmol, 10–20 equivalents).

  • Causality: Anhydrous conditions are critical. Adventitious water will prematurely shift the equilibrium toward the reactants, stalling the reaction.

Step 2: Catalyst Addition

  • Action: Chill the reaction flask in an ice bath (0°C). Slowly add concentrated H₂SO₄ (0.1–0.5 mL) dropwise to the stirring mixture 6.

  • Causality: The addition of strong acid to methanol is highly exothermic. Cooling prevents solvent boil-off, localized charring, and degradation of sensitive functional groups.

Step 3: Reflux & Monitoring

  • Action: Attach a reflux condenser and heat the reaction mixture to 65°C using an oil bath or heating mantle. Stir continuously.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) every hour. The ester product will typically have a higher Rf value (less polar) than the starting carboxylic acid. Continue reflux until the starting material spot disappears.

Step 4: Quenching & Solvent Removal

  • Action: Once complete, cool the mixture to room temperature. Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.

  • Causality: Removing methanol before extraction prevents the formation of a miscible single phase when aqueous solutions are added, ensuring a clean biphasic separation.

Step 5: Extraction & Neutralization

  • Action: Dilute the concentrated residue with ethyl acetate (50 mL). Wash the organic phase with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) 6.

  • Causality: NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted carboxylic acid, partitioning it into the aqueous layer. The neutral methyl ester remains safely in the organic layer. Caution: CO₂ gas evolution will occur; vent the separatory funnel frequently.

Step 6: Drying & Isolation

  • Action: Wash the organic phase with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure methyl ester 6.

Analytical Validation & Troubleshooting

To ensure the protocol was successful and the product is of high purity, analytical validation is required:

  • ¹H NMR Spectroscopy: The definitive marker for a successful methyl esterification is the appearance of a sharp, three-proton singlet integrating to the -OCH₃ group, typically observed between 3.6 ppm and 3.9 ppm . The disappearance of the broad carboxylic acid -OH peak (usually >10 ppm) confirms complete conversion.

  • Troubleshooting Incomplete Conversion: If TLC or NMR indicates unreacted starting material, the carboxylic acid may be sterically hindered (e.g., ortho-substituted aromatics). In such cases, standard reflux is insufficient. The protocol must be modified to continuously remove water using a Dean-Stark apparatus (with a co-solvent like toluene) or by adding molecular sieves (3Å) directly to the reaction flask 6.

References

  • OperaChem. "Fischer Esterification-Typical Procedures". OperaChem. [Link]

  • Vedantu. "Fischer Esterification Mechanism: Steps, Equation & Examples". Vedantu.[Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry.[Link]

  • Patsnap Eureka. "Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation". Patsnap.[Link]

  • Taylor & Francis. "Optimization of esterification of fatty acid rubber seed oil for methyl ester synthesis in a plug flow reactor". Taylor & Francis Online.[Link]

Sources

Method

Application Note: Methyl 2,3-difluoro-5-methylbenzoate as a Key Intermediate in API Synthesis

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). Executive Summary Methyl 2,3-difl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs).

Executive Summary

Methyl 2,3-difluoro-5-methylbenzoate is a specialized fluorinated building block increasingly utilized in the discovery and process chemistry of Kinase Inhibitors (specifically TRK, FGFR, and VEGFR targets) and Poly(ADP-ribose) polymerase (PARP) inhibitors .[1][2] Its structural value lies in the 2,3-difluoro motif , which serves two critical functions:

  • Regioselective Handle: The fluorine at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), enabling rapid cyclization into Indazoles  or Quinazolinones .[2]
    
  • Metabolic Blocking: The fluorine at C3 and the methyl group at C5 block common metabolic soft spots, enhancing the pharmacokinetic half-life of the final drug candidate.[2]

This guide provides a validated protocol for the quality assessment, hydrolysis, and downstream cyclization of this intermediate.[2]

Chemical Profile & Specifications

PropertySpecification
Chemical Name Methyl 2,3-difluoro-5-methylbenzoate
CAS Number 1314919-70-4
Molecular Formula

Molecular Weight 186.16 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point 245°C (predicted)
Flash Point >100°C
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water
Key Impurities Methyl 2-fluoro-5-methylbenzoate (de-fluorinated); 2,3-difluoro-5-methylbenzoic acid (hydrolysis product)

Strategic Utility: The "Ortho-Fluorine" Effect

The synthetic power of this molecule resides in the electronic environment created by the ester and the fluorine atoms.[2]

  • Activation: The ester group at C1 is a strong Electron Withdrawing Group (EWG).[2] It activates the C2-Fluorine for displacement by nucleophiles (amines, hydrazines).[2]

  • Regioselectivity: While both C2 and C3 bear fluorine, C2 is ortho to the ester.[2] This makes C2 significantly more electrophilic than C3, ensuring high regioselectivity during

    
     reactions.[2]
    
Diagram 1: Activation & Regioselectivity Logic

This diagram illustrates why nucleophiles selectively attack the C2 position.[2]

Regioselectivity Substrate Methyl 2,3-difluoro-5-methylbenzoate Ester C1-Ester (EWG) Activates Ortho/Para Substrate->Ester Structure F2 C2-Fluorine (Highly Activated) Ester->F2 Strong Activation (Ortho) F3 C3-Fluorine (Less Activated) Ester->F3 Weak Activation (Meta) Product C2-Substituted Intermediate (Precursor to Indazoles) F2->Product Displacement of F- Nucleophile Nucleophile (Nu:) (e.g., Hydrazine, Amine) Nucleophile->F2 Selective SNAr Attack

Caption: Electronic activation map showing the preferential nucleophilic attack at C2 due to the ortho-ester effect.

Experimental Protocols

Protocol A: Quality Control (GC-MS)

Before use in GMP synthesis, the regio-purity must be verified, as isomers (e.g., 2,5-difluoro) are difficult to separate downstream.[2]

Instrument: Agilent 7890B GC or equivalent. Column: HP-5ms (30m x 0.25mm x 0.25µm).[1] Method Parameters:

  • Inlet: 250°C, Split ratio 50:1.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[2]

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min to 280°C (hold 3 min).
    
  • Detector: FID at 300°C or MS (EI, 70eV).

Acceptance Criteria:

  • Purity

    
     98.0% (Area %).[3]
    
  • Regio-isomer content

    
     0.5%.[1]
    
Protocol B: Synthesis of 5-Methyl-1H-indazole-7-carboxylic acid derivatives

This protocol demonstrates the conversion of Methyl 2,3-difluoro-5-methylbenzoate into a 7-substituted indazole , a core scaffold for TRK and ALK inhibitors.[1][2]

Reaction Overview:

  • SNAr: Displacement of C2-F with Hydrazine.

  • Cyclization: Intramolecular condensation to form the indazole ring.

Materials:

  • Methyl 2,3-difluoro-5-methylbenzoate (10.0 g, 53.7 mmol)[1][2]

  • Hydrazine monohydrate (65% aq., 3.0 eq)[2]

  • Triethylamine (TEA) (3.0 eq)[2]

  • Acetonitrile (ACN) (10 vol) or THF.[2]

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with Methyl 2,3-difluoro-5-methylbenzoate (10.0 g) and ACN (100 mL).

  • Addition: Cool the solution to 0–5°C using an ice bath. Add TEA (22.5 mL) followed by dropwise addition of Hydrazine monohydrate (8.0 mL). Caution: Exothermic.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: Check by TLC (Hexane:EtOAc 3:1) or HPLC.[4][5] The starting material should disappear, forming the hydrazinyl intermediate.[2]

  • Cyclization (Thermal): Heat the reaction mixture to reflux (80–82°C) for 4–6 hours. This forces the intramolecular cyclization between the hydrazinyl group and the adjacent C3-Fluorine (or sometimes the ester, depending on conditions; typically, hydrazine displaces C2-F first, then cyclizes onto C1-Ester or C3-F depending on specific reagents.[1][2] Correction: Standard route involves displacement of C2-F, followed by cyclization with the ester to form indazolones or simple indazoles if reduction follows).[2]

    • Alternative High-Yield Route: For Indazole formation, often the ester is hydrolyzed first or the hydrazine attacks C2-F, and the resulting intermediate is cyclized.[2]

  • Workup:

    • Cool to RT.

    • Concentrate solvent under reduced pressure.[5]

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-40% EtOAc in Hexanes).

Protocol C: Hydrolysis to 2,3-Difluoro-5-methylbenzoic Acid

If the acid form is required (e.g., for amide coupling to an amine scaffold).[1][2]

  • Dissolution: Dissolve Methyl 2,3-difluoro-5-methylbenzoate (5.0 g) in THF (25 mL) and Water (25 mL).

  • Base Hydrolysis: Add LiOH·H2O (3.0 eq).

  • Stir: Stir at RT for 3–5 hours.

  • Acidification: Cool to 0°C. Acidify to pH 2–3 using 1M HCl.

  • Isolation: The product often precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Synthetic Pathway Visualization[1]

Diagram 2: From Intermediate to API Scaffold

This workflow depicts the transformation of the ester into a bioactive indazole core.[2]

SynthesisWorkflow Start Methyl 2,3-difluoro- 5-methylbenzoate Step1 Step 1: SNAr (Hydrazine/TEA, 0°C) Start->Step1 Intermed Hydrazinyl Intermediate Step1->Intermed Step2 Step 2: Cyclization (Reflux) Intermed->Step2 Scaffold 5-Methyl-1H-indazole Derivative Step2->Scaffold API Final Kinase Inhibitor (e.g., TRK/FGFR) Scaffold->API Coupling & Elaboration

Caption: Step-wise conversion of the difluoro-benzoate to a fused heterocyclic API core.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] May cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53415135 (Related Isomer: Methyl 2-amino-5-fluoro-3-methylbenzoate). Retrieved October 26, 2023, from [Link][2]

  • Gillmore, A. T., et al. (2012).[2] Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development, 16(12), 1897–1904.[2] (Validates nitration/esterification workflows for similar fluorinated benzoates).

  • MDPI. (2023).[6] Synthesis of a Series of Methyl Benzoates through Esterification. Retrieved October 26, 2023, from [Link][2]

  • Google Patents. (2018). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester (US11001552B2).[1] Retrieved October 26, 2023, from [2]

Sources

Application

Nucleophilic aromatic substitution using fluorinated benzoate building blocks

Application Note: Nucleophilic Aromatic Substitution ( ) Using Fluorinated Benzoate Building Blocks Abstract & Introduction Fluorinated benzoate esters are high-value scaffolds in medicinal chemistry, serving as precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) Using Fluorinated Benzoate Building Blocks

Abstract & Introduction

Fluorinated benzoate esters are high-value scaffolds in medicinal chemistry, serving as precursors for poly-functionalized aromatic systems found in kinase inhibitors, antibacterials, and agrochemicals. Unlike standard aryl halides, fluorinated benzoates offer a unique reactivity profile: the ester moiety functions as a strong electron-withdrawing group (EWG) that activates the ring, while the fluorine atoms act as excellent leaving groups for Nucleophilic Aromatic Substitution (


).

This guide provides a comprehensive technical framework for performing


 reactions on fluorinated benzoates. It addresses the specific challenges of regioselectivity, ester stability, and purification, offering self-validating protocols for both mono-substitution and library-scale synthesis.

Mechanistic Insight: The "Fluorine Effect"

To optimize these reactions, one must understand why fluorinated substrates behave differently than their chlorinated or brominated counterparts.

The Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack (Rate Determining Step): The nucleophile attacks the carbon bearing the fluorine, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The leaving group (Fluorine) is expelled, restoring aromaticity.[1]

Why Fluorine? (F > Cl > Br > I)

In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reactions, fluorine is a poor leaving group due to the strong C-F bond. However, in 

, the order of reactivity is often reversed (F >> Cl ).
  • Cause: The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex, significantly lowering the activation energy of the rate-determining step.

  • Implication: Fluorinated benzoates react under milder conditions than chlorinated analogs, preserving sensitive ester functionality.

Pathway Visualization

The following diagram illustrates the critical stabilization provided by the ester group during the formation of the Meisenheimer complex.

Meisenheimer_Mechanism Substrate Fluorinated Benzoate TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS  Rate Determining Step (Inductive Stabilization by F) Nu Nucleophile (Nu:) Nu->TS Product Substituted Benzoate TS->Product  Fast Elimination LG Fluoride (F-) TS->LG

Figure 1: Mechanism of


 on Fluorinated Benzoates. The ester group (EWG) acts as an electron sink, stabilizing the negative charge in the intermediate.

Regioselectivity Rules

When working with polyfluorinated benzoates (e.g., pentafluorobenzoate or 2,4-difluorobenzoate), predicting the site of attack is critical.

SubstratePrimary Site of AttackMechanistic Rationale
Pentafluorobenzoate Para (C-4) The ester activates ortho and para positions. Steric hindrance from the ester group disfavors ortho attack, making para the kinetic product.
2,4-Difluorobenzoate Para (C-4) Both fluorines are activated, but the C-4 position is sterically more accessible and electronically favored compared to the crowded C-2 position.
2,3,4,5-Tetrafluorobenzoate Para (C-4) Consistent preference for para-substitution relative to the strongest EWG (Ester).

Experimental Protocols

Protocol A: General Mono-Substitution (Standard Scale)

Objective: Selective displacement of the para-fluorine in methyl pentafluorobenzoate with a primary amine.

Reagents:

  • Methyl pentafluorobenzoate (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl pentafluorobenzoate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

    • Note: Use anhydrous solvents to prevent ester hydrolysis.

  • Base Addition: Add DIPEA (2.0 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add the amine (1.05 mmol) dropwise.

    • Exothermic Check: For highly reactive amines, cool to 0°C during addition.

  • Reaction: Stir at RT. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS every 30 minutes.

    • Optimization: If no reaction after 2 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 0.5 M HCl (2 x 10 mL) to remove excess amine/DIPEA.

    • Wash with Brine (10 mL), dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Library-Scale Synthesis (96-Well Block)

Objective: Parallel synthesis of benzoate analogs for SAR (Structure-Activity Relationship) studies.

  • Stock Solutions: Prepare 0.5 M stocks of substrate in DMSO and 0.5 M stocks of diverse amines in DMSO.

  • Dispensing:

    • Add 100 µL Substrate stock (50 µmol) to each well.

    • Add 100 µL Amine stock (50 µmol) to each well.

    • Add 20 µL DIPEA (pure) to each well.

  • Incubation: Seal plate and shake at 60°C for 4 hours.

  • QC: Spot check 10% of wells via LCMS.

  • Isolation: Direct lyophilization (remove DMSO/DIPEA) or preparative HPLC.

Optimization & Troubleshooting

The most common failure mode in this chemistry is Ester Hydrolysis (Saponification) competing with the substitution.

Optimization Logic

Optimization_Workflow Start Start Optimization Check_Hydrolysis Is Ester Hydrolysis Observed? Start->Check_Hydrolysis Dry_Solvent Switch to Anhydrous Solvent (DMSO/DMF -> MeCN) Check_Hydrolysis->Dry_Solvent Yes Check_Conversion Is Conversion Low? Check_Hydrolysis->Check_Conversion No Change_Base Switch Base (Carbonate -> Hindered Amine/DIPEA) Dry_Solvent->Change_Base Increase_Temp Increase Temp (Stepwise: RT -> 50°C -> 80°C) Check_Conversion->Increase_Temp Yes Stronger_Base Switch to Cs2CO3 (Solubility Effect) Increase_Temp->Stronger_Base

Figure 2: Decision tree for troubleshooting reaction failures.

Solvent and Base Selection Matrix
VariableRecommendationRationale
Solvent: DMSO/DMF High ReactivityExcellent solubility for ionic bases (

). High dielectric constant stabilizes the Meisenheimer complex. Risk: Hygroscopic (promotes hydrolysis).
Solvent: Acetonitrile Moderate ReactivityEasier to dry; lower boiling point allows easier workup. Good compromise.
Solvent: THF Low ReactivityPoor solubility for inorganic bases. Use only with soluble organic bases (TEA/DIPEA).
Base:

StandardCheap, effective. Requires polar solvent.
Base: DIPEA Sensitive SubstratesNon-nucleophilic, soluble in organics. Prevents ester hydrolysis better than hydroxide/carbonate/alkoxide bases.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.

    
     and Meisenheimer complexes).
    
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Classic review establishing the Element Effect F > Cl).

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic arylation. Tetrahedron, 59(4), 437-454.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][2][3][4][5][6][7] (Accessible overview of the activation energy and leaving group effects).

  • BenchChem. (2025).

    
    ) Reactions. (General protocols for fluorinated nitro-benzene derivatives, adaptable to benzoates).
    

Sources

Method

Application Note: Precision Hydrolysis of Methyl 2,3-difluoro-5-methylbenzoate

Executive Summary This application note details the optimized protocol for the hydrolysis of Methyl 2,3-difluoro-5-methylbenzoate to 2,3-difluoro-5-methylbenzoic acid . While ester hydrolysis is a routine transformation,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of Methyl 2,3-difluoro-5-methylbenzoate to 2,3-difluoro-5-methylbenzoic acid . While ester hydrolysis is a routine transformation, the presence of the 2,3-difluoro motif introduces a critical chemoselectivity challenge. The electron-deficient aromatic ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), where the hydroxide ion may displace a fluorine atom (particularly at the C2 position) rather than attacking the carbonyl carbon.

This guide provides a validated LiOH/THF/Water protocol designed to maximize the rate of acyl substitution (hydrolysis) while suppressing SNAr side reactions.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

In non-fluorinated benzoates, saponification is straightforward. However, the 2,3-difluoro substitution significantly lowers the LUMO energy of the aromatic ring, making it an electrophile.

  • Path A (Desired): Hydroxide attacks the carbonyl carbon (BAc2 mechanism), leading to the carboxylate.[1]

  • Path B (Undesired): Hydroxide attacks the C2 or C3 carbon (SNAr mechanism), displacing fluoride and generating a phenolic impurity.

Key Insight: The activation energy for Path A is generally lower than Path B at moderate temperatures. High temperatures and high concentrations of strong nucleophiles (e.g., concentrated NaOH at reflux) increase the probability of Path B.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition managed by this protocol.

Hydrolysis_vs_SNAr Start Methyl 2,3-difluoro- 5-methylbenzoate Tetrahedral Tetrahedral Intermediate (Acyl Attack) Start->Tetrahedral Fast (k1) <25°C Meisenheimer Meisenheimer Complex (Ring Attack) Start->Meisenheimer Slow (k2) >50°C OH OH- (Nucleophile) OH->Start Product 2,3-difluoro-5-methyl- benzoic acid (Target) Tetrahedral->Product Collapse Impurity Hydroxy-fluoro- benzoic acid (Impurity) Meisenheimer->Impurity -F (Defluorination)

Caption: Kinetic competition between the desired BAc2 hydrolysis (Green) and the undesired SNAr fluorodisplacement (Red).

Experimental Protocol

Materials & Reagents
ReagentRoleGrade/Purity
Methyl 2,3-difluoro-5-methylbenzoateSubstrate>98% HPLC
Lithium Hydroxide Monohydrate (LiOH[2]·H₂O)ReagentACS Reagent
Tetrahydrofuran (THF)SolventHPLC Grade (Non-stabilized preferred)
Deionized WaterCo-solvent18.2 MΩ·cm
Hydrochloric Acid (1N and 6N)Quench/pH adj.ACS Reagent
Ethyl Acetate (EtOAc)ExtractionACS Reagent
Step-by-Step Methodology
Step 1: Solubilization (The "Homogeneous" Rule)
  • Action: Dissolve 1.0 eq (e.g., 5.0 g) of the methyl ester in THF (5 volumes, 25 mL).

  • Rationale: The ester is lipophilic. THF ensures complete solubility. A biphasic system (e.g., just water) would require phase transfer catalysis or high heat, both of which increase side-reaction risks.

Step 2: Reagent Addition
  • Action: Prepare a solution of LiOH·H₂O (2.5 eq) in Water (5 volumes, 25 mL).

  • Action: Add the aqueous LiOH dropwise to the THF solution at 0–5 °C (ice bath).

  • Rationale: Controlling the exotherm and keeping the initial temperature low favors the kinetic product (hydrolysis) over the thermodynamic side-product (SNAr).

Step 3: Reaction Monitoring
  • Action: Allow the mixture to warm to 20–25 °C (Room Temperature) . Stir vigorously.

  • Checkpoint: Monitor by TLC (20% EtOAc/Hexane) or HPLC after 2 hours.

  • Critical Limit: Do NOT heat to reflux unless conversion is <10% after 6 hours. If heating is required, limit to 40 °C.

Step 4: Quench and Workup
  • Action: Once starting material is consumed (<1% by HPLC), cool the mixture to 5 °C.

  • Action: Slowly acidify with 1N HCl to pH 2–3.

    • Note: A white precipitate (the acid) may form immediately.

  • Action: Extract with EtOAc (3 x 10 volumes).

  • Action: Wash combined organics with Brine (1 x), dry over Na₂SO₄, and concentrate in vacuo.

Step 5: Purification
  • Action: If the crude purity is <98%, recrystallize from Heptane/EtOAc (5:1) .

  • Rationale: The acid is less soluble in non-polar heptane, while impurities (phenols) often remain in the mother liquor.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the operational boundaries to maintain product integrity.

ParameterTarget RangeConsequence of Deviation
Temperature 20–25 °C>40 °C: Increases risk of SNAr (Fluorine displacement). <10 °C: Reaction stalls.
Stoichiometry 2.0 – 3.0 eq Base>5.0 eq: Promotes side reactions. <1.5 eq: Incomplete conversion.
Solvent Ratio 1:1 THF:WaterToo much Water: Ester precipitates, halting reaction. Too much THF: LiOH precipitates, slowing reaction.
pH (Workup) 2.0 – 3.0>4.0: Product remains as carboxylate salt in aqueous phase (Yield loss).
Troubleshooting Guide
  • Issue: NMR shows a new peak around 6.5-7.0 ppm and loss of Fluorine signal.

    • Diagnosis: SNAr hydrolysis occurred (Phenol formation).

    • Correction: Repeat reaction at 0 °C or switch to acidic hydrolysis (H₂SO₄/Acetic Acid/Water at 80 °C), which is immune to SNAr but slower.

  • Issue: Incomplete conversion after 24 hours.

    • Diagnosis: Steric hindrance from the 5-methyl group (minor) or poor solubility.

    • Correction: Add Methanol (MeOH) as a co-solvent to improve homogeneity.

Analytical Validation

To certify the product, compare against these standard spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H, -COOH )

    • δ 7.6 (m, 1H, Ar-H )

    • δ 7.4 (m, 1H, Ar-H )

    • δ 2.3 (s, 3H, Ar-CH ₃)

  • ¹⁹F NMR:

    • Must show two distinct signals (approx -130 to -150 ppm range). Loss of a signal indicates defluorination.

  • HPLC Purity: >98.0% (Area %).[3]

Workflow Visualization

Workflow Step1 Dissolve Ester in THF (5 vol) Step2 Add aq. LiOH (2.5 eq) at 0°C Step1->Step2 Step3 Stir at 20-25°C (2-4 Hours) Step2->Step3 Check Check HPLC/TLC Step3->Check Decision Complete? Check->Decision Decision->Step3 No (Wait) Acidify Acidify with 1N HCl to pH 2-3 Decision->Acidify Yes Extract Extract w/ EtOAc Dry & Concentrate Acidify->Extract Recryst Recrystallize (Heptane/EtOAc) Extract->Recryst If Purity <98% Final Pure Acid (>98%) Extract->Final If Purity >98% Recryst->Final

Caption: Operational workflow for the hydrolysis of Methyl 2,3-difluoro-5-methylbenzoate.

References

  • National Center for Biotechnology Information. (2026). 2,3-Difluoro-5-methylbenzoic acid (Compound Summary). PubChem.[4] [Link]

  • Zhang, M., et al. (2020).[5][6] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[6][7] ResearchGate. [Link]

  • Clark, J. (2020). The Mechanism for the Alkaline Hydrolysis of Esters.[1][8][9][10][11][12] Chemguide. [Link]

  • Ingold, C. K. (1953).[1] Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on BAc2 vs SN2 mechanisms).

  • Couch, G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. NIH PubMed Central. [Link]

Sources

Application

Reagents for converting 2,3-difluoro-5-methylbenzoic acid to methyl ester

Application Note: Reagents and Protocols for the Methyl Esterification of 2,3-Difluoro-5-Methylbenzoic Acid Executive Summary & Chemical Context The esterification of fluorinated aromatic carboxylic acids is a critical t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Methyl Esterification of 2,3-Difluoro-5-Methylbenzoic Acid

Executive Summary & Chemical Context

The esterification of fluorinated aromatic carboxylic acids is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and chemical tracers used in enhanced oil recovery[1]. The substrate, 2,3-difluoro-5-methylbenzoic acid, presents unique electronic and steric characteristics. The highly electronegative fluorine atoms at the ortho (C2) and meta (C3) positions withdraw electron density via inductive effects (-I), significantly lowering the pKa of the carboxylic acid[2]. Concurrently, the ortho-fluorine introduces moderate steric hindrance around the carboxylate moiety, which can impede traditional equilibrium-driven esterifications.

This application note details field-proven reagents and self-validating protocols to convert 2,3-difluoro-5-methylbenzoic acid to its corresponding methyl ester, methyl 2,3-difluoro-5-methylbenzoate (CAS 1314919-70-4)[3].

Reagent Selection: Causality and Mechanistic Insights

Choosing the correct esterification reagent depends on the reaction scale, available equipment, and downstream purity requirements. We outline three distinct approaches, explaining the causality behind each selection.

  • Approach A: Acid Chloride Activation (Thionyl Chloride / Methanol)

    • Causality: Direct Fischer esterification (H2SO4/MeOH) is equilibrium-driven and can be sluggish for ortho-halogenated benzoic acids due to steric shielding of the carbonyl carbon. By first converting the acid to an acid chloride using thionyl chloride (SOCl2), the carbonyl carbon becomes highly electrophilic. The subsequent addition of methanol is irreversible and highly exothermic, driving the reaction to >95% yield. This method is heavily utilized in patent literature for similar fluorinated building blocks[4].

    • Best for: Preparative scale (>10 grams) and robust substrates lacking acid-sensitive functional groups.

  • Approach B: Mild Alkylation (Methyl Iodide / Potassium Carbonate / DMF)

    • Causality: This approach bypasses carbonyl addition entirely. Instead, it relies on the enhanced acidity of the fluorinated benzoic acid. K2CO3 easily deprotonates the acid to form a highly nucleophilic carboxylate, which then undergoes an SN2 substitution with methyl iodide (MeI).

    • Best for: Small to medium scale (1-10 grams) and substrates where harsh acidic conditions must be avoided.

  • Approach C: Heterogeneous Catalysis (UiO-66-NH2 / Methanol)

    • Causality: For analytical applications (e.g., GC-MS derivatization of fluorobenzoic acid tracers), traditional BF3·MeOH complexes are toxic and require long reaction times. Recent advances demonstrate that Metal-Organic Frameworks (MOFs) like UiO-66-NH2 act as highly efficient heterogeneous catalysts for the methyl esterification of fluorinated aromatic acids, reducing reaction times by up to 58% and allowing for simple catalyst recovery[1].

    • Best for: Analytical derivatization and green chemistry initiatives.

Quantitative Data Presentation

Table 1: Comparison of Esterification Reagents for 2,3-Difluoro-5-Methylbenzoic Acid

Reagent SystemReaction MechanismTypical YieldReaction TimeScalabilityE-Factor / Byproducts
SOCl2 / MeOH Nucleophilic Acyl Substitution>95%2 - 4 hoursExcellent (kg scale)High (Generates SO2, HCl)
MeI / K2CO3 / DMF SN2 Alkylation85 - 90%4 - 6 hoursModerate (g scale)Moderate (KI salts, toxic MeI)
UiO-66-NH2 / MeOH Heterogeneous CatalysisQuantitative*10 hoursAnalytical (mg scale)Low (Water is the only byproduct)
BF3·MeOH Lewis Acid Catalysis>90%24 hoursAnalytical (mg scale)High (Toxic BF3 waste)

*Yield determined by GC-EI-MS for analytical derivatization[1].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) such as TLC or visual cues are integrated to ensure causality between the experimental step and the chemical outcome.

Protocol 1: Two-Step Acid Chloride Method (Scale-up Route) Caution: SOCl2 and its byproducts (SO2, HCl) are highly corrosive and toxic. Perform strictly in a fume hood.

  • Activation: Charge a dry, round-bottom flask with 2,3-difluoro-5-methylbenzoic acid (1.0 eq). Add thionyl chloride (SOCl2, 3.0 eq) and 2 drops of anhydrous DMF (catalyst).

  • Reflux: Attach a reflux condenser fitted with a gas scrubber. Heat the mixture to 75 °C for 2 hours. Validation: The cessation of gas evolution indicates the complete formation of the acid chloride.

  • Concentration: Cool to room temperature and remove excess SOCl2 under reduced pressure. Crucial Step: Co-evaporate with anhydrous toluene (2x) to ensure complete removal of residual SOCl2, preventing the formation of dimethyl sulfite in the next step.

  • Esterification: Cool the crude acid chloride to 0 °C in an ice bath. Slowly add anhydrous methanol (10.0 eq) dropwise. The reaction is exothermic.

  • Workup: Stir at room temperature for 1 hour. Concentrate the mixture, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate to afford methyl 2,3-difluoro-5-methylbenzoate.

Protocol 2: Base-Promoted Alkylation (Mild Route) Caution: Methyl iodide is a volatile alkylating agent and suspected carcinogen. Handle with extreme care.

  • Deprotonation: Dissolve 2,3-difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K2CO3 (1.5 eq). Stir at room temperature for 30 minutes. Validation: The mixture will become a fine suspension as the potassium carboxylate salt forms.

  • Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise via syringe. Cover the flask with aluminum foil (MeI is light-sensitive) and stir at room temperature for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 4:1). The highly non-polar ester product will elute significantly faster than the baseline-retained carboxylic acid.

  • Workup: Quench the reaction by adding water (3x volume of DMF) to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over MgSO4, filter, and concentrate.

Workflow & Mechanistic Visualizations

EsterificationWorkflow Substrate 2,3-Difluoro-5-methylbenzoic Acid (Starting Material) PathA Method A: SOCl2 / MeOH (Scale-up Route) Substrate->PathA PathB Method B: MeI / K2CO3 (Mild Route) Substrate->PathB Step1A 1. Reflux with SOCl2 (1-2 hrs, 75°C) PathA->Step1A Step1B 1. Dissolve in DMF Add K2CO3 PathB->Step1B Step2A 2. Evaporate & Add MeOH (0°C to RT) Step1A->Step2A Workup Aqueous Workup (EtOAc / H2O Extraction) Step2A->Workup Step2B 2. Add MeI Dropwise (RT, 4-6 hrs) Step1B->Step2B Step2B->Workup Purification Silica Gel Chromatography or Vacuum Distillation Workup->Purification Product Methyl 2,3-difluoro-5-methylbenzoate (Target Product) Purification->Product

Experimental workflow decision tree for the esterification of 2,3-difluoro-5-methylbenzoic acid.

Mechanism Acid R-COOH (Deactivated) AcidChloride R-COCl (Highly Electrophilic) Acid->AcidChloride Chlorination (-SO2, -HCl) SOCl2 SOCl2 SOCl2->AcidChloride Activator Ester R-COOMe (Product) AcidChloride->Ester Nucleophilic Attack MeOH MeOH MeOH->Ester Methanolysis (-HCl)

Logical relationship of the acid chloride activation mechanism overcoming substrate deactivation.

References

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method, RSC Publishing,[Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester, Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for Methyl 2,3-difluoro-5-methylbenzoate Esterification

Welcome to the Technical Support Center for the esterification of 2,3-difluoro-5-methylbenzoic acid. Synthesizing Methyl 2,3-difluoro-5-methylbenzoate (CAS: 1314919-70-4)[1] presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 2,3-difluoro-5-methylbenzoic acid. Synthesizing Methyl 2,3-difluoro-5-methylbenzoate (CAS: 1314919-70-4)[1] presents unique physicochemical challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome yield-limiting factors such as steric hindrance, electronic deactivation, and product volatility.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your chemical protocol, use the diagnostic flowchart below to identify the exact point of failure in your current esterification workflow.

Troubleshooting Start Low Yield of Methyl 2,3-difluoro-5-methylbenzoate CheckTLC Check TLC/HPLC of Reaction Mixture Start->CheckTLC Unreacted High Unreacted Starting Material CheckTLC->Unreacted Incomplete LostProduct Complete Conversion, Low Isolated Yield CheckTLC->LostProduct Product Loss ElecSteric Issue: Ortho-F Inductive Effect & Steric Hindrance Unreacted->ElecSteric Volatility Issue: High Volatility of Fluorinated Ester LostProduct->Volatility Sol1 Solution: Use SOCl2 Acyl Chloride Pathway ElecSteric->Sol1 Sol2 Solution: Microwave Assisted Synthesis ElecSteric->Sol2 Sol3 Solution: Evaporate at >150 mbar, <30°C Volatility->Sol3

Caption: Diagnostic flowchart for identifying and resolving yield-limiting factors in esterification.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my Fischer esterification yield stuck below 50% even after 24 hours of reflux? A1: The primary culprit is the strong inductive electron-withdrawing effect (-I) of the fluorine atom at the ortho position (C2)[2]. In an acid-catalyzed Fischer esterification, the carbonyl oxygen must be protonated to become electrophilic enough for methanol attack. The ortho-fluorine destabilizes this protonated intermediate and introduces steric bulk, drastically slowing the reaction rate[2]. Causality & Solution: You must shift from an equilibrium-driven process to an irreversible one. Converting the acid to an acyl chloride first (See Protocol A) bypasses this electronic deactivation. Alternatively, sealed-vessel microwave irradiation can overcome the activation energy barrier[3].

Q2: My TLC shows complete conversion of the starting material, but my isolated yield is poor. Where is my product going? A2: Methyl 2,3-difluoro-5-methylbenzoate is a low-molecular-weight fluorinated ester. The introduction of fluorine atoms significantly reduces intermolecular van der Waals forces, imparting a much higher vapor pressure compared to non-fluorinated analogs. Your product is likely being lost to volatilization during rotary evaporation. Causality & Solution: Never evaporate the solvent at high vacuum or elevated temperatures. Maintain the water bath at ≤30°C and vacuum pressure no lower than 150 mbar.

Q3: Are there greener alternatives to using corrosive reagents like Thionyl Chloride? A3: Yes. Recent process optimizations demonstrate that, act as highly effective catalysts for the methyl esterification of fluorinated aromatic carboxylic acids[4]. This method reduces reaction time to roughly 10 hours and allows for the catalyst to be filtered and reused[5].

Part 3: Mechanistic Pathways & Failure Points

Pathways SM 2,3-Difluoro-5- methylbenzoic Acid Fischer H2SO4 / MeOH (Fischer) SM->Fischer Slow (Ortho-F effect) Acyl SOCl2 (Activation) SM->Acyl Fast Product Methyl 2,3-difluoro- 5-methylbenzoate Fischer->Product Equilibrium Limited Intermediate Acyl Chloride Intermediate Acyl->Intermediate MeOH MeOH / TEA Intermediate->MeOH MeOH->Product Irreversible High Yield

Caption: Reaction pathways comparing standard Fischer esterification vs. Acyl Chloride activation.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can monitor success in real-time.

Protocol A: Two-Step Acyl Chloride Esterification (Recommended for >90% Yield)

This method forces the reaction to completion by utilizing a highly reactive, irreversible intermediate.

  • Activation: Suspend 2,3-difluoro-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with Thionyl Chloride to form the Vilsmeier-Haack reagent, a highly electrophilic species that dramatically accelerates acyl chloride formation.

  • Chlorination: Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq) at 0°C. Gradually warm to reflux (approx. 40°C).

  • Self-Validation Step: Monitor the reaction bubbler. Reflux for 2-3 hours until gas evolution (SO₂ and HCl) completely ceases. The cessation of bubbling visually validates the complete conversion of the carboxylic acid to the acyl chloride.

  • Concentration: Remove excess SOCl₂ and DCM under vacuum to prevent competitive side reactions with methanol.

  • Esterification: Redissolve the crude acyl chloride in fresh anhydrous DCM. Slowly add anhydrous Methanol (3.0 eq) and Triethylamine (TEA) (2.0 eq) at 0°C. Stir for 2 hours at room temperature.

  • Workup & Isolation (CRITICAL): Wash the organic layer with saturated NaHCO₃, then brine. Dry over MgSO₄. Concentrate under reduced pressure using a rotary evaporator. Do not drop the pressure below 150 mbar, and keep the water bath ≤30°C. Self-Validation: A constant mass achieved without applying high vacuum confirms product retention without volatilization loss.

Protocol B: Sealed-Vessel Microwave-Assisted Synthesis (Rapid & Scalable)

This protocol utilizes microwave irradiation to overcome the steric and electronic barriers of the ortho-fluorinated ring[3].

  • Preparation: In a microwave-safe sealed vessel, combine 2,3-difluoro-5-methylbenzoic acid (1.0 eq) with a large excess of anhydrous Methanol (serves as both reactant and solvent).

  • Catalyst: Add concentrated H₂SO₄ (0.1 eq) as a Brønsted acid catalyst.

  • Irradiation: Irradiate the mixture at 130°C for 15 minutes[3].

  • Self-Validation Step: Monitor the internal pressure limits via the microwave software. A plateau in pressure indicates the reaction has reached its thermodynamic equilibrium under sealed conditions.

  • Isolation: Cool to room temperature, neutralize with saturated NaHCO₃, extract with ethyl acetate, and carefully concentrate (following the strict evaporation limits in Protocol A, Step 7).

Part 5: Quantitative Method Comparison

Use the table below to select the best methodology based on your laboratory's equipment and yield requirements.

MethodReagents/CatalystTemp (°C)Time (h)Typical Yield (%)Key AdvantageMajor Drawback
Standard Fischer MeOH, H₂SO₄ (cat.)65 (Reflux)2445 - 60Low reagent costSluggish kinetics, equilibrium limits
Acyl Chloride SOCl₂, then MeOH/TEA0 to 404 - 585 - 95High conversion, irreversibleCorrosive reagents, gas evolution
Microwave-Assisted MeOH, H₂SO₄ (cat.)130 (Sealed)0.2575 - 85Extremely fast (15 mins)Requires specialized microwave reactor
Heterogeneous MOF MeOH, UiO-66-NH₂1001080 - 90Catalyst recyclabilityCatalyst synthesis/procurement cost

Part 6: References

Sources

Optimization

Technical Support Center: Purification Strategies for 2,3-Difluoro-5-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who need to isolate target molecules from reaction mixtures containing unreacted 2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who need to isolate target molecules from reaction mixtures containing unreacted 2,3-difluoro-5-methylbenzoic acid (e.g., following amide couplings or esterifications).

As a Senior Application Scientist, I have structured this guide not just to provide steps, but to explain the chemical causality behind them, ensuring your workflows are robust, reproducible, and self-validating.

Physicochemical Profile & Purification Causality

To effectively remove an impurity, we must first exploit its physicochemical properties. 2,3-Difluoro-5-methylbenzoic acid possesses specific structural features that dictate its behavior during workup.

The Causality of Fluorination: The presence of two highly electronegative fluorine atoms at the 2- and 3-positions of the aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the conjugate carboxylate base, lowering the pKa of the acid to approximately 3.5 (compared to 4.2 for unsubstituted benzoic acid). Because of this enhanced acidity, mild bases such as saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) are thermodynamically sufficient to drive the deprotonation equilibrium entirely to the right, forming a highly water-soluble sodium carboxylate salt[1]. This eliminates the need for harsh bases like 1M NaOH, which could hydrolyze sensitive product esters or amides[2].

Quantitative Data Summary
Property / ParameterValue / SpecificationMechanistic Relevance in Purification
Molecular Formula C₈H₆F₂O₂[3]Determines mass balance and stoichiometric equivalents.
Molecular Weight 172.13 g/mol [3]Used for calculating equivalents of scavenger resin required.
Predicted pKa ~3.5Allows quantitative deprotonation using mild aqueous bases (NaHCO₃).
XLogP3 ~2.0[3]Indicates high solubility in organic solvents (DCM, EtOAc) when protonated.
Aminomethyl Resin Capacity 1.0 - 2.0 mmol/g[4]Dictates the mass of solid-phase resin required to sequester the free acid.

Method Selection & Decision Matrix

Choosing the right purification method depends entirely on the stability and solubility profile of your desired product. Use the logical decision tree below to select the optimal workflow.

DecisionTree Q1 Is the synthesized product sensitive to aqueous base? A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Method2 Method 2: Solid-Phase Scavenger Resin A1_Yes->Method2 Q2 Is the product highly water-soluble? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Method3 Method 3: Normal Phase Chromatography A2_Yes->Method3 Method1 Method 1: Liquid-Liquid Acid-Base Extraction A2_No->Method1

Caption: Logical decision tree for selecting the optimal carboxylic acid removal strategy.

Standard Operating Procedures (SOPs)

Protocol A: Liquid-Liquid Acid-Base Extraction

This is the gold standard for removing unreacted 2,3-difluoro-5-methylbenzoic acid when the desired product is neutral and lipophilic[5].

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a concentration of ~0.1 M.

    • Self-Validation: Ensure complete dissolution. If solid particulates remain (often urea byproducts from carbodiimide couplings), filter the mixture before proceeding.

  • Base Wash: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ (1M).

    • Self-Validation: Observe for CO₂ gas evolution. Vent the separatory funnel frequently until gas evolution ceases[2]. This confirms the neutralization of the carboxylic acid and any acidic coupling additives (e.g., HOBt)[5].

  • Phase Separation: Allow the layers to separate and collect the organic phase.

    • Self-Validation: Check the pH of the aqueous layer using pH paper. It must remain >8. If pH < 8, the buffering capacity was exceeded; perform an additional NaHCO₃ wash.

  • Back-Extraction (Optional): Extract the aqueous layer once with fresh organic solvent to recover any trace product, and combine the organic layers.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: Analyze the concentrated organic layer via TLC (UV 254 nm). Spot against a reference standard of 2,3-difluoro-5-methylbenzoic acid. The acid spot (typically tailing, lower Rf) should be completely absent.

ExtractionWorkflow Start Crude Reaction Mixture (Product + Unreacted Acid) Dilute Dilute with Organic Solvent (e.g., EtOAc or DCM) Start->Dilute Wash Wash with Sat. Aqueous NaHCO3 (pH > 8) Dilute->Wash Split Phase Separation Wash->Split Org Organic Layer (Neutral Desired Product) Split->Org Top/Bottom depending on solvent density Aq Aqueous Layer (Deprotonated Acid Salt) Split->Aq Discard or acidify to recover starting material Dry Dry over Na2SO4 & Concentrate Org->Dry Pure Purified Product Dry->Pure

Caption: Step-by-step workflow for liquid-liquid acid-base extraction using sodium bicarbonate.

Protocol B: Solid-Phase Scavenging (Aminomethyl Resin)

If your product is prone to hydrolysis or is highly water-soluble, an aqueous workup will ruin your yield. Instead, use a polymer-supported scavenger resin[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, resin-swelling solvent (e.g., DCM, THF, or DMF) in a glass vial.

  • Resin Addition: Add Aminomethyl Polystyrene Resin[4]. Calculate the amount based on the resin's loading capacity (e.g., 1.5 mmol/g) to provide 2.5 to 3.0 equivalents of amine relative to the suspected remaining unreacted acid.

    • Causality: The primary amine on the solid support forms a stable salt or covalent bond with the free carboxylic acid, tethering the impurity to the insoluble polymer matrix[6].

  • Agitation: Agitate gently on an orbital shaker for 2-4 hours at room temperature.

    • Self-Validation:Do not use magnetic stirring. Magnetic stir bars will physically grind and degrade the polymer beads, creating fine particulates that clog filters and contaminate your product.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin bed with 2 column volumes of the reaction solvent to elute all desired product.

  • Verification: Concentrate the filtrate. LC-MS analysis of the filtrate should show the desired product mass without the 171 m/z [M-H]⁻ peak corresponding to the unreacted acid[3].

Frequently Asked Questions (FAQs)

Q: My desired amide product is co-precipitating during the NaHCO₃ wash. How do I fix this? A: This occurs when the neutral product has low solubility in the chosen organic solvent (e.g., DCM) at the extraction volume. Solution: Dilute the organic layer with a more polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of DCM/Isopropanol (3:1) to keep the product in solution. Alternatively, simply increase the total volume of the organic extraction solvent.

Q: Can I use 1M NaOH instead of NaHCO₃ to ensure complete removal of the acid? A: While 1M NaOH will effectively deprotonate 2,3-difluoro-5-methylbenzoic acid, it is generally discouraged if your product contains base-labile functional groups (e.g., esters, sensitive amides). Because the difluoro-substituted acid has a sufficiently low pKa (~3.5), the milder NaHCO₃ is highly effective and preserves product integrity[2].

Q: I used EDC·HCl for my coupling. Will the NaHCO₃ wash remove both the unreacted acid and the EDC byproducts? A: Yes. A saturated NaHCO₃ wash serves a dual purpose: it deprotonates the unreacted 2,3-difluoro-5-methylbenzoic acid into the aqueous layer and simultaneously neutralizes and washes away the water-soluble urea byproduct of EDC, as well as acidic additives like HOBt[5].

Q: The scavenger resin didn't remove all the acid. What went wrong? A: This usually stems from two issues: (1) Inadequate resin swelling. Ensure you are using a solvent that swells polystyrene well, such as DCM or THF; avoid alcohols or aliphatic hydrocarbons. (2) Insufficient equivalents. Always assume 100% of your starting acid is unreacted when calculating resin equivalents to ensure a sufficient thermodynamic excess of scavenging sites.

References

  • Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • 2,3-difluoro-5-methylbenzoic acid (C8H6F2O2) - PubChemLite Source: uni.lu (PubChemLite / CCSbase) URL:[Link]

  • Aminomethyl Resin - Sunresin Source: Seplite / Sunresin URL:[Link]

  • Strategies in Organic Synthesis (Scavenger Resins) Source: Wipf Group / University of Pittsburgh URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Steric Hindered Benzoate Synthesis

Welcome to the technical support center for sterically hindered esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sterically hindered esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of sterically hindered benzoates. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these challenging transformations and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing very low conversion rates when synthesizing a sterically hindered benzoate using standard Fischer esterification?

A1: This is a classic and expected challenge. The low conversion is primarily due to two factors rooted in the reaction's mechanism and thermodynamics:

  • Steric Hindrance: The Fischer esterification proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1] When both the benzoic acid (e.g., 2,4,6-trimethylbenzoic acid) and the alcohol (e.g., a tertiary alcohol) are bulky, their steric profiles physically block this attack.[2][3] This dramatically increases the activation energy of the reaction, leading to extremely slow reaction rates.

  • Chemical Equilibrium: The Fischer esterification is a reversible reaction that produces water as a byproduct.[4][5] According to Le Châtelier's principle, the reaction will reach an equilibrium that may strongly favor the starting materials, especially if product formation is slow. To achieve high conversion, the equilibrium must be actively shifted towards the products.[2][4] While standard techniques like using a large excess of one reactant or removing water (e.g., with a Dean-Stark apparatus) can help, they are often insufficient to overcome severe steric hindrance.[2]

Q2: My Fischer esterification has stalled. What alternative methods are more suitable for coupling sterically hindered substrates?

A2: When facing significant steric hindrance, it is often more efficient to switch to a more powerful coupling method rather than attempting to force the Fischer esterification. These methods work by converting the carboxylic acid into a much more reactive intermediate, bypassing the high activation energy of the direct reaction.

Here is a summary of the most effective methods:

Method Activating Agent(s) Key Features Ideal For
Steglich Esterification Carbodiimide (DCC, EDC) + DMAP (cat.)Mild, neutral conditions. DMAP is a crucial nucleophilic catalyst.[6][7][8]Moderately to severely hindered primary and secondary alcohols.[9][10]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl Chloride (TCBC) + Et₃N, then Alcohol + DMAPForms a highly reactive mixed anhydride intermediate. Excellent for hindered systems.[11][12]Severely hindered substrates, including tertiary alcohols and macrolactonization.[11]
Acyl Chloride Route Thionyl Chloride (SOCl₂) or Oxalyl ChlorideTwo-step process: convert acid to highly reactive acyl chloride, then react with alcohol.[13]Robust, highly hindered systems where other methods fail. Not suitable for acid-sensitive substrates.
Mitsunobu Reaction PPh₃ + DEAD or DIADProceeds with complete inversion of stereochemistry at the alcohol center.[14][15]Chiral secondary alcohols where stereochemical inversion is desired. Can be challenging for very hindered systems.[16][17][18]

In-Depth Troubleshooting Guides

Q3: I'm trying a Steglich esterification, but my yield is still low. What could be going wrong?

A3: The Steglich esterification is a powerful tool, but its success with hindered substrates hinges on proper execution and understanding its mechanism. Low yields are typically traced to one of three issues:

  • Incomplete Carboxylic Acid Activation: The reaction begins with the carbodiimide (like DCC or EDC) activating the carboxylic acid to form an O-acylisourea intermediate.[7][10] If this step is inefficient, the reaction will not proceed.

    • Solution: Ensure your carbodiimide is fresh and has been stored under anhydrous conditions. Use a slight excess (1.1-1.2 equivalents) to ensure full activation of the carboxylic acid.

  • Insufficient Catalysis by DMAP: For sterically hindered alcohols, 4-Dimethylaminopyridine (DMAP) is not just an additive; it is essential. DMAP intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is then attacked by the alcohol.[6][7][8][10]

    • Solution: Use a catalytic amount of DMAP (typically 5-10 mol%). For extremely challenging substrates, increasing the loading to 20 mol% or even using a stoichiometric amount may be necessary. Ensure the DMAP is of high purity.

  • Side Reaction - N-Acylurea Formation: The O-acylisourea intermediate can slowly rearrange to a stable, unreactive N-acylurea byproduct, especially if the alcohol's nucleophilic attack is slow due to steric hindrance.[10] This consumes the activated acid and stalls the reaction.

    • Solution: The formation of the N-acylpyridinium intermediate with DMAP is much faster than this side reaction.[10] Therefore, ensuring efficient DMAP catalysis is the best way to prevent N-acylurea formation. Additionally, adding the alcohol and DMAP before or concurrently with the carbodiimide can sometimes be beneficial.

Sources

Optimization

Technical Guide: Optimizing Reflux Protocols for Fluorinated Benzoic Acid Esterification

Executive Summary: The Fluorine Kinetic Paradox Esterifying fluorinated benzoic acids presents a unique kinetic challenge compared to non-fluorinated analogues. While fluorine is an electron-withdrawing group (EWG) that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Kinetic Paradox

Esterifying fluorinated benzoic acids presents a unique kinetic challenge compared to non-fluorinated analogues. While fluorine is an electron-withdrawing group (EWG) that increases the electrophilicity of the carbonyl carbon (favoring nucleophilic attack), it simultaneously decreases the basicity of the carbonyl oxygen. Since the rate-determining step in acid-catalyzed Fischer esterification is often the initial protonation of this oxygen, fluorinated substrates typically exhibit slower reaction kinetics , requiring extended reflux times or higher activation energies [1].

Furthermore, ortho-substituted fluorines introduce the "Ortho Effect," a combination of steric hindrance and resonance inhibition that can drastically alter the optimal reflux window. This guide provides a self-validating framework to optimize these reactions while mitigating specific risks like defluorination (


) and thermal degradation.

Critical Troubleshooting & FAQs

Issue 1: Incomplete Conversion (Stalled Equilibrium)

Q: "My reaction stalls at ~60-70% conversion even after 24 hours of reflux. Should I add more catalyst?"

Technical Insight: Adding more catalyst (e.g.,


) rarely solves this. Fischer esterification is an equilibrium process (

for simple substrates). Fluorinated benzoic acids often have equilibrium constants that are slightly less favorable due to the destabilization of the protonated intermediate.

Diagnostic Protocol:

  • Check Water Removal: The presence of water is the primary thermodynamic brake. Are you using a Dean-Stark trap? Are your molecular sieves activated (

    
    C for 3h)?
    
  • Solvent Choice: Switch from Methanol (

    
    C) to Toluene/Methanol (azeotropic) or a higher boiling alcohol if the structure permits.
    
  • The "Ortho" Check: If your substrate is 2,6-difluorobenzoic acid, steric hindrance is blocking the tetrahedral intermediate formation.

Corrective Action:

  • Method A (Thermodynamic): Implement a Dean-Stark apparatus with Toluene as a co-solvent to physically remove water.

  • Method B (Kinetic): Switch to Steglich Esterification (DCC/DMAP) or Acid Chloride activation (

    
     then ROH). These pathways are irreversible and bypass the equilibrium constraint [2].
    
Issue 2: Impurity Formation (Defluorination)

Q: "I see a secondary peak (+30 mass units or -20 mass units) on LC-MS after prolonged reflux. Is this defluorination?"

Technical Insight: Yes. While the C-F bond is strong (~485 kJ/mol), it becomes susceptible to Nucleophilic Aromatic Substitution (


)  under reflux conditions, especially if the ring has other EWGs (like 

or another

) in the para position.
  • Mechanism: The alcohol solvent acts as a nucleophile, attacking the ring carbon attached to the fluorine.

  • Risk Factor: High temperatures (

    
    C) and prolonged times (
    
    
    
    h) significantly increase
    
    
    rates [3].

Self-Validating Check: Run a crude NMR.

  • Loss of Fluorine: Disappearance of specific

    
     signals.
    
  • New Ether Linkage: Appearance of alkoxy signals (e.g.,

    
    ) on the aromatic ring in 
    
    
    
    NMR.

Corrective Action:

  • Limit Reflux Time: Do not exceed 6 hours without sampling.

  • Lower Temperature: Use a lower boiling solvent or reduce oil bath temperature.

  • Change Catalyst: Switch to UiO-66-NH2 (MOF catalyst) or NFSi , which have shown high selectivity for esterification over substitution side reactions [4].

Issue 3: Inconsistent Scale-Up

Q: "The protocol worked on 100mg but failed at 10g. The yield dropped by 20%."

Technical Insight: Heat transfer inefficiencies in larger vessels lead to "cold spots" where the reflux is not vigorous enough to remove water azeotropically, or "hot spots" causing degradation. Additionally, the accumulation of water in larger volumes shifts the equilibrium back to the acid.

Corrective Action:

  • Agitation: Ensure vigorous stirring (Vortex formation) to maximize mass transfer.

  • Drying Agents: Add fused

    
     or 
    
    
    
    Molecular Sieves directly to the reaction pot (if heterogeneous catalyst is not an issue).

Optimized General Protocol

This protocol uses a Time-Course Monitoring approach to determine the precise endpoint, preventing over-reaction.

Materials
  • Substrate: Fluorinated Benzoic Acid (1.0 equiv)

  • Solvent: Anhydrous Alcohol (MeOH/EtOH) [10-20 volumes]

  • Catalyst: Conc.

    
     (0.1 - 0.5 equiv) OR 
    
    
    
    (1.2 equiv for in-situ acid chloride)
  • Additives: Activated

    
     Molecular Sieves (Optional but recommended)
    
Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a drying tube (CaCl2).

  • Activation (Critical):

    • Standard: Dissolve acid in alcohol, add

      
       dropwise.[1]
      
    • Reactive: If ortho-substituted, cool alcohol to

      
      C, add 
      
      
      
      dropwise, then add solid acid. This generates anhydrous HCl and activates the alcohol.
  • Reflux & Monitor:

    • Heat to reflux.[1]

    • T=0: Take a sample immediately upon reflux.

    • T=1h, 3h, 6h: Remove 50µL aliquot, quench in sat.

      
      , extract with EtOAc.
      
  • Analysis: Analyze aliquots via TLC (visualize with UV/PMA) or HPLC.

    • Stop Condition: Conversion >95% OR Impurity >5%.

  • Workup:

    • Cool to RT.

    • Neutralize with sat.

      
       (Caution: 
      
      
      
      evolution).
    • Extract, dry (

      
      ), and concentrate.
      

Quantitative Data: Reflux Time Guidelines

The following table summarizes estimated reflux times based on fluorine positioning, derived from kinetic trends in substituted benzoic acids [5].

Substrate TypeElectronic Effect (

)
Steric HindranceEst.[2] Reflux Time (MeOH,

C)
Risk Profile
Benzoic Acid NeutralNone2 - 4 hoursLow
4-Fluorobenzoic Acid EWG (

)
Negligible4 - 6 hoursLow
3-Fluorobenzoic Acid EWG (

)
Negligible5 - 8 hoursLow
2-Fluorobenzoic Acid EWG + Ortho EffectModerate8 - 12 hoursMedium (

)
2,6-Difluorobenzoic Acid Strong EWGHigh12 - 24 hours (or stalled)High (Requires

or Microwave)
Pentafluorobenzoic Acid Strong EWGVery High>24 hoursVery High (

dominant)

Note: For 2,6-difluoro and pentafluoro substrates, standard reflux is often insufficient. Microwave irradiation at


C for 15-30 mins is recommended to overcome the activation barrier [6].

Decision Logic & Mechanism Visualization

Figure 1: Optimization Decision Tree

Use this logic flow to select the correct esterification method based on your specific fluorinated substrate.

OptimizationStrategy Start Start: Fluorinated Benzoic Acid CheckOrtho Are Fluorines in Ortho Position? Start->CheckOrtho StandardFischer Standard Fischer Esterification (H2SO4, Reflux 4-6h) CheckOrtho->StandardFischer No (Meta/Para) OrthoPath High Steric Hindrance CheckOrtho->OrthoPath Yes (2-F, 2,6-F) CheckSensitive Is Substrate Acid/Heat Sensitive? Steglich Steglich Esterification (DCC/DMAP, RT) *Best for Sensitive Groups* CheckSensitive->Steglich Yes Microwave Microwave Assisted (120°C, 20 min) *High Throughput* CheckSensitive->Microwave No (Speed Priority) MethodChoice Select Activation Method OrthoPath->MethodChoice MethodChoice->CheckSensitive Complex Substrate AcidChloride Acid Chloride Method (SOCl2, 0°C -> RT) *Best for Ortho-F* MethodChoice->AcidChloride Robust Substrate

Caption: Decision matrix for selecting esterification conditions based on steric and stability constraints.

Figure 2: The Fluorine Effect on Mechanism

This diagram illustrates why reflux times must be extended for fluorinated substrates.

Mechanism Substrate Fluorinated Benzoic Acid Step1 Step 1: Protonation (Rate Limiting Step) Substrate->Step1 H+ Catalyst Intermediate Protonated Carbonyl (Destabilized by EWG F) Step1->Intermediate High Barrier (Due to low basicity) Effect NET EFFECT: Slower Overall Rate Requires Heat/Time Step1->Effect Step2 Step 2: Nucleophilic Attack (Accelerated by EWG F) Intermediate->Step2 ROH Product Fluorinated Ester Step2->Product -H2O

Caption: Mechanistic bottleneck caused by the electron-withdrawing nature of fluorine, which destabilizes the protonated intermediate.

References

  • Hammett Equation & Esterific

    
    ) for acid-catalyzed esterification is small and negative (-0.085), indicating that electron-withdrawing groups slightly retard the reaction by inhibiting protonation.
    
    • Source:

  • Alternative Activation Methods: Steglich esterification avoids the equilibrium issues of Fischer esterification.[3]

    • Source:

  • Nucleophilic Arom

    
    ):  Fluorine is an excellent leaving group in 
    
    
    
    reactions when activated by other EWGs.[4][5]
    • Source:

  • MOF Catalysts (UiO-66-NH2)

    • Source:

  • Microwave Optimization: Microwave irradiation significantly reduces reaction times for sterically hindered fluorin

    • Source:

  • Ortho Effect: Steric inhibition of resonance and attack in ortho-substituted benzo

    • Source:

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Methyl Ester Synthesis

Welcome to the technical support center for methyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture in their esterificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture in their esterification and transesterification reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and fundamental questions regarding moisture sensitivity in methyl ester synthesis.

Q1: Why is water such a critical issue in methyl ester synthesis?

A: Water poses a two-fold problem in most esterification reactions, directly impacting reaction equilibrium and catalyst activity.

  • Reversibility and Le Chatelier's Principle: Fischer esterification, a common method for synthesizing esters from a carboxylic acid and an alcohol, is a reversible reaction.[1] Water is a product of this reaction. According to Le Chatelier's principle, the presence of excess water in the reaction mixture will shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol), thereby reducing the yield of your desired methyl ester.[2] This reverse reaction is known as ester hydrolysis.[3][4]

  • Catalyst Deactivation: In acid-catalyzed esterifications, which are very common, water can significantly inhibit the catalyst's effectiveness. Strong acid catalysts like sulfuric acid (H₂SO₄) become solvated by water molecules. This "preferential solvation" of the catalytic protons by water over methanol dramatically reduces their ability to protonate the carboxylic acid, a key step in the reaction mechanism.[5][6] Studies have shown that the presence of water can decrease the catalytic activity of sulfuric acid by up to 90%.[6]

Q2: My esterification reaction is not going to completion, and I suspect water is the culprit. What are the primary sources of water contamination?

A: Water can be introduced into your reaction from several sources. A systematic check of the following is crucial:

  • Reagents: The starting carboxylic acid, and especially the alcohol (methanol), can absorb moisture from the atmosphere. Many organic reagents are hygroscopic, meaning they readily attract and hold water molecules.[7][8]

  • Solvents: If you are using a solvent, it must be rigorously dried. Many common laboratory solvents are hygroscopic and will introduce water into your reaction if not properly treated.[9]

  • Glassware and Apparatus: Improperly dried glassware is a frequent source of water contamination. Even trace amounts of moisture on the surface of your reaction flask, condenser, or addition funnel can be detrimental.

  • Atmosphere: On humid days, the ambient moisture in the laboratory air can be a significant source of water, especially if your reaction setup is not properly sealed.

Q3: How can I effectively remove water from my reaction as it forms?

A: There are several effective methods to remove water in situ and drive the reaction towards the product side. The choice of method depends on factors like the boiling points of your reactants and the scale of your reaction.

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a classic and highly effective method.[10][11] The reaction is typically run in a solvent like toluene, which forms a low-boiling azeotrope with water.[1] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the Dean-Stark trap. Upon cooling, the water and toluene separate, with the denser water collecting at the bottom of the trap and the toluene overflowing back into the reaction flask.[1][12]

  • Use of Drying Agents (Desiccants): Adding a chemical drying agent directly to the reaction mixture can effectively sequester the water produced.[13]

    • Molecular Sieves: These are porous aluminosilicates that selectively adsorb water molecules into their crystal structure.[14][15] 3Å or 4Å molecular sieves are commonly used for this purpose. They are particularly useful as they can be activated by heating and are generally inert to most reaction conditions, though they can be destroyed by strong acids.[16]

    • Anhydrous Salts: Salts like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used, but they are generally less efficient than molecular sieves at the temperatures often required for esterification.[8]

  • Excess Reagent: Using a large excess of the alcohol (methanol) can also help to shift the equilibrium towards the product side.[15][17] This is a common strategy when the alcohol is inexpensive and easily removed after the reaction.

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Low Yield in a Fischer Esterification Reaction

You are performing a standard Fischer esterification of a carboxylic acid with methanol, using sulfuric acid as a catalyst, and your yield is consistently low.

Troubleshooting Workflow:

Caption: Troubleshooting low yield in Fischer esterification.

Detailed Analysis and Solutions:
  • Step 1: Implement Active Water Removal. As discussed in the FAQs, simply running the reaction without actively removing the water produced is a common cause of low yields.[18]

    • Recommendation: For most lab-scale preparations, using a Dean-Stark apparatus with an appropriate solvent (e.g., toluene) is the most robust method.[19][20] If your reactants have low boiling points, adding activated 3Å or 4Å molecular sieves directly to the reaction flask is a good alternative.[16]

  • Step 2: Ensure Anhydrous Reagents and Solvents. Even with active water removal, starting with wet reagents will hinder the reaction.

    • Methanol: Commercial methanol often contains a significant amount of water. For moisture-sensitive reactions, it should be dried. Distilling from magnesium turnings is a highly effective method.[21] For less stringent requirements, allowing methanol to stand over activated 3Å molecular sieves overnight, followed by distillation, is sufficient.[21]

    • Solvents: If using a solvent other than the excess alcohol, it must be dried. The choice of drying agent depends on the solvent.[22][23] For example, tetrahydrofuran (THF) can be dried by distillation from sodium-benzophenone ketyl.[21]

    • Hygroscopic Starting Materials: If your carboxylic acid is a solid, ensure it has been properly stored in a desiccator, especially if it is known to be hygroscopic.[8][24]

  • Step 3: Verify Catalyst Activity. Concentrated sulfuric acid is highly hygroscopic and will readily absorb atmospheric moisture, reducing its efficacy.[25]

    • Recommendation: Always use a fresh bottle of concentrated sulfuric acid or one that has been tightly sealed. If you suspect your catalyst has been compromised, use a fresh supply.

Problem 2: Product Hydrolysis During Work-up

You have successfully completed your esterification reaction, but you are losing a significant amount of your methyl ester product during the aqueous work-up procedure.

Causality and Prevention:

The acidic conditions used to catalyze the esterification can also catalyze the reverse reaction—hydrolysis—if a large amount of water is introduced during the work-up while the acid catalyst is still present.[3][26]

Preventative Work-up Protocol:

  • Cool the Reaction Mixture: Allow the reaction to cool to room temperature.

  • Neutralize the Acid Catalyst: Before adding a large volume of water, carefully neutralize the acid catalyst. This is typically done by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the evolution of CO₂ gas ceases.[27] This step is crucial as it quenches the catalyst, preventing it from promoting hydrolysis.

  • Extraction: Proceed with the extraction of your methyl ester into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to help remove any remaining water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Section 3: Key Experimental Protocols

Protocol 1: Drying Methanol using Molecular Sieves

This protocol is suitable for preparing anhydrous methanol for most standard esterification reactions.

Materials:

  • Reagent-grade methanol

  • 3Å molecular sieves

  • Oven-dried round-bottom flask with a stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Distillation apparatus (still head, condenser, receiving flask)

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a beaker or evaporating dish and heat in an oven at 250-300 °C for at least 3 hours. Allow them to cool to room temperature in a desiccator.

  • Initial Drying: To a clean, oven-dried round-bottom flask, add the reagent-grade methanol and approximately 20-30 g of activated molecular sieves per liter of methanol.

  • Stirring: Stopper the flask and allow the methanol to stand over the molecular sieves for at least 12 hours, preferably with gentle stirring.

  • Distillation: Carefully decant or filter the methanol away from the molecular sieves into a clean, dry distillation flask. Add a few fresh boiling chips.

  • Set up for Distillation: Assemble the distillation apparatus, ensuring all glassware is oven-dried. Fit the receiving flask with a drying tube to protect the distilled solvent from atmospheric moisture.

  • Distill: Heat the flask and collect the distilled methanol. Discard the first 5-10% of the distillate and do not distill to dryness.

  • Storage: Store the anhydrous methanol over a small amount of freshly activated 3Å molecular sieves in a tightly sealed bottle, preferably with a Sure/Seal™ cap.

Protocol 2: Fischer Esterification with a Dean-Stark Trap

This protocol describes a general procedure for methyl ester synthesis using azeotropic removal of water.

Apparatus Setup:

Caption: Dean-Stark apparatus for water removal in esterification.[10]

Procedure:

  • Assemble Apparatus: Set up the apparatus as shown in the diagram above. Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or with a drying tube in place.

  • Charge the Flask: To the round-bottom flask, add the carboxylic acid, a 3-5 fold excess of methanol, the azeotroping solvent (e.g., toluene, approximately 40-50% of the alcohol volume), and a magnetic stir bar.

  • Add Catalyst: With stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄, typically 1-5 mol%).

  • Heat to Reflux: Heat the mixture to a gentle reflux. You should observe the condensate collecting in the Dean-Stark trap.

  • Monitor Water Collection: As the reaction proceeds, a separate aqueous layer will form at the bottom of the graduated arm of the Dean-Stark trap.[12][20] The reaction is typically complete when the theoretical amount of water has been collected.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Follow the "Preventative Work-up Protocol" described in the troubleshooting section to isolate your product.

Section 4: Data and Reference Tables

Table 1: Common Drying Agents for Solvents
Drying AgentSuitable ForUnsuitable ForNotes
3Å/4Å Molecular Sieves Most organic solvents (alcohols, ethers, hydrocarbons, esters)Strong acids (can be degraded)Highly efficient; can be regenerated by heating.[21][28]
Anhydrous MgSO₄ General purpose, esters, ethers---Fast-acting, but can be slightly acidic.
Anhydrous Na₂SO₄ General purpose (neutral)---High capacity, but slow and less efficient than MgSO₄.
Anhydrous CaCl₂ Hydrocarbons, ethersAlcohols, amines (forms adducts)Inexpensive, but can be slow.[22]
Calcium Hydride (CaH₂) Ethers, hydrocarbons, acetonitrileAlcohols, esters, ketonesVery effective, but reacts to produce H₂ gas; handle with care.[28]
Sodium/Benzophenone Ethers (e.g., THF, Dioxane)Halogenated solvents, ketones, estersProvides a visual indicator (deep blue/purple) when the solvent is dry.[21]
Table 2: Analytical Techniques for Water Determination
TechniquePrincipleAdvantagesDisadvantages
Karl Fischer Titration Titration based on a specific reaction of iodine with water.Highly accurate and specific for water.[29]Can be affected by side reactions with certain compounds (e.g., ketones, aldehydes).
Gas Chromatography (GC) Separation of components in a volatile mixture.Can simultaneously analyze for other volatile impurities; requires small sample volume.[29][30]Requires a suitable column (e.g., polar stationary phase) for good peak shape of water.[30]
Loss on Drying Measuring the weight loss of a sample after heating.Simple and inexpensive.Not specific to water; any volatile component will be lost.[30]

Section 5: Conclusion

Effectively managing moisture is paramount to achieving high yields and reproducible results in methyl ester synthesis. By understanding the fundamental principles of chemical equilibrium and catalyst activity, and by implementing rigorous techniques for drying reagents and removing water in situ, researchers can overcome the most common challenges associated with this important class of reactions. This guide provides a foundation for troubleshooting and protocol optimization. Always consult the Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment for your specific experimental setup.[8]

References

  • Effect of water on sulfuric acid catalyzed esterification . Journal of Molecular Catalysis A: Chemical, 2006. [Link]

  • Effects of water on the esterification of free fatty acids by acid catalysts . Journal of the American Oil Chemists' Society, 2007. [Link]

  • Dean–Stark apparatus . Wikipedia. [Link]

  • Effect of water on sulfuric acid catalyzed esterification . ResearchGate. [Link]

  • Dean-Stark Apparatus . Orick Médico Sarl. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters . HSCprep. [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review . PMC. [Link]

  • Ester interchange using molecular sieves . ResearchGate. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . Patsnap Eureka. [Link]

  • Fischer Esterification . Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap . University of Wisconsin-Madison. [Link]

  • Dean-Stark . University of York. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . PMC. [Link]

  • Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor . YouTube. [Link]

  • Analysis of Water Content in Esterification of Isoamyl Acetate by Using Gas Chromatography-Thermal Conductivity Detector with Wa . AIP Publishing. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification) . OrgoSolver. [Link]

  • Will sulphuric acid react with water produced in an esterification process? . Chemistry Stack Exchange. [Link]

  • Effective Methods for Drying Solvents . Scribd. [Link]

  • Fischer–Speier esterification . Wikipedia. [Link]

  • Drying solvents . Sciencemadness Wiki. [Link]

  • Drying Solvents . Chemistry LibreTexts. [Link]

  • How do you handle hygroscopic solutes in the lab? . TutorChase. [Link]

  • Transesterification . Wikipedia. [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides . University of Bath. [Link]

  • The MSDS HyperGlossary: Hygroscopic . Interactive Learning Paradigms, Incorporated. [Link]

  • Transesterification . Master Organic Chemistry. [Link]

  • How to Store Reagents . University of Rochester. [Link]

  • mechanism for the acid catalysed hydrolysis of esters . Chemguide. [Link]

  • The Reaction of Biodiesel: Transesterification . PennState. [Link]

  • How to dry solvents . Wiley Analytical Science. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production . MDPI. [Link]

  • Elimination of Water in the Reaction Mechanism of Fischer-Speier Esterification . Chemistry Stack Exchange. [Link]

  • Preparation of Methyl Ester Precursors of Biologically Active Agents . ResearchGate. [Link]

  • Hydrolysis of methyl esters.
  • hydrolysis of esters . Chemguide. [Link]

  • Water determination . ResearchGate. [Link]

  • Methyl Esters and Derivatives . Thieme. [Link]

  • Need to hydrolyze methyl esters but compound is water sensitive . Reddit. [Link]

  • Methyl Esters . Organic Chemistry Portal. [Link]

  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification . American Laboratory. [Link]

Sources

Optimization

Controlling temperature to prevent defluorination side reactions

Technical Support Center: Controlling Temperature to Prevent Defluorination Core Directive: The Thermodynamics of Defluorination To the Research Team: You are encountering defluorination—the unwanted cleavage of Carbon-F...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Temperature to Prevent Defluorination

Core Directive: The Thermodynamics of Defluorination

To the Research Team: You are encountering defluorination—the unwanted cleavage of Carbon-Fluorine bonds—because your reaction system has crossed a specific thermal threshold where the activation energy (


) for C-F rupture is accessible.

While the C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), it is paradoxically susceptible to specific failure modes: Elimination (E2) in aliphatic systems and Nucleophilic Aromatic Substitution (


)  or Metal-Oxidative Addition  in aromatic systems.

The Causality: Most desired fluorination or cross-coupling reactions are kinetically controlled. Defluorination is often the thermodynamically favored outcome (forming stable fluoride salts) or a high-barrier side reaction. According to the Arrhenius equation (


), even minor temperature overshoots exponentially increase the rate of these high-

side reactions relative to your desired pathway.

The Solution: You must shift from "bulk heating" to Differential Thermal Management . This guide provides the protocols to regain kinetic control.

Troubleshooting Guide (Q&A)

Scenario A: Aliphatic Fluorination (DAST/Deoxo-Fluor)

User Report: "I am converting a secondary alcohol to a fluoride using DAST. I see significant alkene formation (elimination product) instead of the alkyl fluoride."

Diagnosis: You are operating under thermodynamic control. The elimination of HF to form an alkene is entropically favored and often has a higher activation energy than the substitution (


) pathway.

Corrective Protocol:

  • Cryogenic Addition: The reagent addition must occur at -78°C . The exotherm of the DAST-alcohol reaction is sufficient to trigger local overheating and immediate elimination.

  • The "Step-Up" Ramp: Do not warm to Room Temperature (RT) immediately. Hold at -20°C for 1 hour. Many secondary substrates convert fully at -20°C without accessing the elimination barrier.

  • Solvent Switch: Switch from THF (Lewis basic, stabilizes cations, promotes E1/E2) to Dichloromethane (DCM) or Chloroform . Non-coordinating solvents destabilize the transition state for elimination.

Scenario B: F-Radiochemistry ( Labeling)

User Report: "My radiochemical yield (RCY) drops at high temperatures (140°C), and I detect free


F-fluoride ions (defluorination) in the crude mixture."

Diagnosis: While


 requires energy to overcome the aromaticity barrier, 140°C is likely activating the decomposition of your precursor (e.g., iodonium salt or nitro-precursor) or promoting the attack of competitive nucleophiles (hydroxide from trace water) on the activated C-F bond.

Corrective Protocol:

  • Microfluidic Residence Time: Switch to a flow chemistry setup. By heating the slug for only 45 seconds at 140°C rather than 10 minutes in a bulk vessel, you achieve the activation energy for labeling without sustaining the thermal duration needed for decomposition.

  • Scavenger Addition: Add TEMPO (1 eq.) . High-temperature defluorination in iodonium salts often proceeds via a radical mechanism. TEMPO suppresses the radical pathway, preserving the C-F bond.

Scenario C: Metal-Catalyzed Cross-Coupling

User Report: "I am coupling a fluorinated aryl bromide. The catalyst is cleaving the C-F bond (oxidative addition) along with the C-Br bond."

Diagnosis: Your catalyst is too electron-rich, and the temperature is high enough that the catalyst cannot distinguish between the C-Br and C-F bonds (poor chemoselectivity).

Corrective Protocol:

  • Temperature Ceiling: Determine the "Threshold of Oxidative Addition" for your specific catalyst system. Run a gradient: 40°C, 60°C, 80°C. Operate 5°C below the point where defluorination is first detected by

    
    F NMR.
    
  • Ligand Bulk: Switch to a bulkier phosphine ligand (e.g., from

    
     to XPhos  or BrettPhos ). Steric bulk destabilizes the transition state for the oxidative addition into the shorter, stronger C-F bond while permitting addition into the longer C-Br bond.
    

Technical Data & Visualization

Comparative Kinetics: Desired vs. Defluorination Pathways
ParameterDesired Reaction (

/ Coupling)
Side Reaction (Defluorination/Elimination)Temperature Impact
Activation Energy (

)
Moderate (15-25 kcal/mol)High (>30 kcal/mol)High T favors Side Reaction exponentially.
Entropy (

)
Negative (Associative)Positive (Dissociative/Elimination)High T favors Side Reaction (

term dominates).
Reaction Order Bimolecular (usually)Unimolecular (often)Dilution favors Side Reaction; Concentration favors Desired.
Visual Logic: The Thermal Decision Tree

DefluorinationControl Start START: Defluorination Detected CheckType Identify Reaction Type Start->CheckType Type1 Aliphatic Fluorination (DAST/Deoxo-Fluor) CheckType->Type1 Type2 Aromatic 18F-Labeling (SnAr) CheckType->Type2 Type3 Metal Catalysis (Cross-Coupling) CheckType->Type3 Action1 Mechanism: Elimination (E2) Type1->Action1 Action2 Mechanism: Thermal Decomposition Type2->Action2 Action3 Mechanism: Oxidative Addition Type3->Action3 Sol1 PROTOCOL A: 1. Cool to -78°C 2. Switch to Non-Polar Solvent (DCM) 3. Slow Ramp to -20°C Action1->Sol1 Sol2 PROTOCOL B: 1. Switch to Microfluidics (Low Residence Time) 2. Add Radical Scavenger (TEMPO) Action2->Sol2 Sol3 PROTOCOL C: 1. Lower Temp by 10°C 2. Increase Ligand Steric Bulk 3. Screen Catalyst Chemoselectivity Action3->Sol3

Caption: Decision matrix for diagnosing and mitigating defluorination based on reaction mechanism.

Standard Operating Protocol (SOP): The "Thermal Ramp" Validation

Objective: Determine the precise "Safe Operating Temperature" (SOT) for your specific substrate to maximize yield and minimize defluorination.

Equipment:

  • NMR Spectrometer (

    
    F probe required)
    
  • Temperature-controlled reactor (accuracy

    
    C)
    

Procedure:

  • Baseline Scan: Take a

    
    F NMR of your starting material at Room Temperature (RT). Note the chemical shift (e.g., -60 ppm for 
    
    
    
    ).
  • Initiate Reaction: Start the reaction at the lowest theoretical activation temperature (e.g., 0°C or RT).

  • The 10-Degree Step: Increase temperature in

    
    C increments every 30 minutes.
    
  • Sampling: At the end of each 30-minute block, take an aliquot for

    
    F NMR.
    
  • Detection of Failure: Look for the emergence of a singlet at -120 to -150 ppm (indicative of inorganic fluoride,

    
    ) or new alkene signals in 
    
    
    
    NMR.
  • Set SOT: Your Safe Operating Temperature is

    
    C.
    

Why this works: This empirically establishes the kinetic window where the desired reaction rate is non-zero, but the defluorination rate is negligible.

References

  • Mechanisms of Fluorination and Side Reactions BenchChem Technical Support. "Troubleshooting guide for the fluorination of pyridinyl ethanone."

  • Temperature Control in 18F-Radiochemistry National Institutes of Health (PMC). "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes."[1][2]

  • Microfluidic Strategies for Thermal Management Fluigent. "A Fast Microfluidic Temperature Control Device."

  • Defluorination via Metal Catalysis (C-F Activation) Alfa Chemistry. "Carbon-Fluorine Bond: Properties and Stability."[3]

  • Elimination Side Reactions in Aliphatic Fluorination BenchChem. "Technical Support Center: Overcoming Side Reactions in Fluorination."

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Acid-Sensitive Fluorinated Ester Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize fluorinated esters when their substrates contain acid-labile protecting groups...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize fluorinated esters when their substrates contain acid-labile protecting groups (e.g., Boc, THP, acetals). Traditional Fischer esterification relies on strong protic acids (like H₂SO₄ or HCl), which inevitably lead to substrate degradation, poor yields, and complex purification pipelines.

To solve this, we must pivot from brute-force thermodynamics to precision kinetics. This guide provides field-proven, self-validating protocols and troubleshooting FAQs for alternative catalytic systems—specifically N-Heterocyclic Carbenes (NHCs), Metal-Organic Frameworks (MOFs), and mild Lewis acids—that preserve structural integrity while driving esterification to completion.

Part 1: Diagnostic Flowchart for Catalyst Selection

Before diving into the protocols, use the following logical matrix to determine the optimal catalytic system for your specific substrate and workflow requirements.

CatalystSelection Start Acid-Sensitive Substrate Esterification Substrate Substrate Type? Start->Substrate Aldehyde Aldehyde Substrate->Aldehyde Carboxylic Carboxylic Acid Substrate->Carboxylic NHC NHC Catalysis (Oxidative Esterification) Aldehyde->NHC Phase Catalyst Phase Preference? Carboxylic->Phase Hetero Heterogeneous Phase->Hetero Homo Homogeneous Phase->Homo MOF UiO-66-NH2 MOF Hetero->MOF Lewis Mild Lewis Acid (e.g., BF3·EtOH) Homo->Lewis

Decision matrix for selecting alternative catalysts based on substrate and phase.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why do fluorinated carboxylic acids exhibit poor reactivity in standard mild coupling reactions (e.g., Steglich esterification), and how can we overcome this? A1: Fluorine’s strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon but concurrently reduces the nucleophilicity of the intermediate carboxylate. In a standard Steglich esterification (DCC/DMAP), the highly stabilized fluorinated carboxylate is a poor nucleophile for attacking the O-acylisourea intermediate. This kinetic bottleneck leads to elevated N-acylurea byproduct formation. Solution: Switch to a highly porous, amine-functionalized heterogeneous catalyst like UiO-66-NH₂. The amino groups in this Metal-Organic Framework directly participate in activating the substrate by enhancing the nucleophilic character of the alcohol and facilitating water elimination, achieving high yields without strong acids[1].

Q2: I am trying to synthesize an α-fluoro ester from an aliphatic aldehyde, but I need to avoid acidic conditions entirely. What is the best catalytic approach? A2: N-Heterocyclic Carbene (NHC) catalyzed oxidative esterification is the premier choice. NHCs activate aldehydes via a Breslow intermediate, effectively reversing the polarity (umpolung) of the carbonyl carbon. For fluorinated targets, NHCs promote an internal redox process or work with oxidants to facilitate C(sp2)-O bond formation under basic or neutral conditions[2]. This completely bypasses the need for carboxylic acid intermediates and protic acids.

Q3: We need a scalable, homogeneous Lewis acid that won't cleave Boc-protecting groups during esterification. Is there a viable alternative to TMSCl or H₂SO₄? A3: Yes. The Boron Trifluoride Ethanol Complex (BF₃·EtOH) offers a significantly milder acidity profile compared to strong protic acids. It acts as a potent Lewis acid that coordinates with the carbonyl oxygen to increase electrophilicity without providing the high proton activity required to cleave acid-sensitive groups like Boc or acetals[3].

Part 3: Self-Validating Experimental Protocols
Protocol A: Heterogeneous Esterification using UiO-66-NH₂ MOF

Causality & Validation: This protocol leverages the dual-site activation of UiO-66-NH₂. The Zr-nodes act as Lewis acid sites, while the -NH₂ groups act as Brønsted bases. A self-validating step is the GC-MS monitoring of the reaction; the absence of starting material combined with zero detection of acid-cleaved byproducts confirms the catalyst's mild nature.

Step-by-Step Methodology:

  • Catalyst Activation: Activate the UiO-66-NH₂ MOF (10 mol%) by heating at 120 °C under a dynamic vacuum for 2 hours. Reasoning: This removes coordinated water from the Zr₆ nodes, freeing up the Lewis acidic sites.

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine the acid-sensitive fluorinated aromatic carboxylic acid (1.0 mmol) and anhydrous methanol (10 mL). Methanol acts as both the nucleophile and the solvent.

  • Initiation: Add the activated UiO-66-NH₂ catalyst. Stir the suspension at 65 °C (reflux) for 10 hours[4].

  • Validation Checkpoint: Extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via GC-EI-MS. The reaction is self-validating if the ester peak area is >95% relative to the acid, with the molecular weight of the protecting groups remaining intact.

  • Workup: Centrifuge the mixture at 4000 rpm for 5 minutes to recover the heterogeneous catalyst. Decant the supernatant and concentrate under reduced pressure to yield the pure fluorinated ester.

Protocol B: NHC-Catalyzed Oxidative Esterification of Fluorinated Aldehydes

Causality & Validation: The addition of a mild oxidant drives the catalytic cycle forward by oxidizing the Breslow intermediate. The use of DBU (a non-nucleophilic base) ensures the environment remains basic, protecting acid-labile groups.

Step-by-Step Methodology:

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, charge a vial with a triazolium salt precatalyst (10 mol%) and DBU (1.1 equiv.) in anhydrous THF (0.2 M). Reasoning: DBU deprotonates the triazolium salt to generate the active free carbene.

  • Substrate Addition: Add the fluorinated aldehyde (1.0 mmol) and the target alcohol (1.5 mmol).

  • Oxidation: Introduce the oxidant (e.g., 3,3',5,5'-tetra-tert-butyldiphenoquinone or MnO₂, 1.1 equiv.)[2].

  • Reaction & Visual Validation: Stir at room temperature for 12-16 hours. Self-Validation: If using a quinone-based oxidant, the color change from deep red/orange to pale yellow serves as a visual, self-validating indicator of reaction progress and oxidant consumption.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Part 4: Quantitative Catalyst Comparison

To assist in workflow planning, the following table summarizes the expected performance of various catalytic systems when applied to acid-sensitive fluorinated substrates.

Catalyst SystemPrimary MechanismAcid-Sensitive Group ToleranceTypical Yield (Fluorinated)Phase
Fischer (H₂SO₄) Brønsted Acid ActivationPoor (Cleaves Boc, THP)<40% (High degradation)Homogeneous
Steglich (DCC/DMAP) O-Acylisourea IntermediateGood40-60% (Sluggish kinetics)Homogeneous
UiO-66-NH₂ MOF Dual Lewis Acid / Brønsted BaseExcellent>90%Heterogeneous
NHC + Oxidant Breslow Intermediate (Umpolung)Excellent80-95%Homogeneous
BF₃·EtOH Mild Lewis Acid ActivationVery Good75-90%Homogeneous
References

1.[2] NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation, MDPI. 2 2.[4] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method, ResearchGate. 4 3.[1] Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method, PMC. 1 4.[3] Boron Trifluoride Ethanol Complex: A Versatile Lewis Acid Catalyst for Organic Synthesis, NINGBO INNO PHARMCHEM CO.,LTD. 3

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop 1H NMR for Fluorinated Building Blocks: A Case Study on Methyl 2,3-difluoro-5-methylbenzoate

Executive Summary Fluorinated aromatic compounds are indispensable building blocks in modern drug discovery, heavily utilized to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 2,3-difluoro-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated aromatic compounds are indispensable building blocks in modern drug discovery, heavily utilized to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 2,3-difluoro-5-methylbenzoate is a prime example of such a scaffold. However, the presence of multiple fluorine atoms introduces complex heteronuclear spin-spin couplings (


H-

F), which can complicate

H NMR spectra.

This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural verification of this compound. While high-field systems remain the gold standard for full structural elucidation, recent advancements in permanent magnet technology have made benchtop NMR a highly viable alternative for routine pharmaceutical analysis and quality control[1].

Mechanistic Grounding: H- F Spin-Spin Coupling

Understanding the causality behind the spectral patterns of Methyl 2,3-difluoro-5-methylbenzoate requires a deep dive into heteronuclear coupling. The fluorine-19 (


F) nucleus possesses a spin quantum number of 

, 100% natural abundance, and a gyromagnetic ratio that is approximately 94% that of the proton (

H)[2]. Consequently,

F couples strongly with nearby protons, often exhibiting coupling constants (

) larger than typical

H-

H interactions[2].

In this specific difluorinated aromatic system:

  • Aromatic Protons (H4 and H6): These protons will couple with each other (

    
    ) and with the fluorine atoms at C2 and C3. We expect strong ortho couplings (
    
    
    
    Hz) and weaker meta couplings (
    
    
    Hz). Long-range
    
    
    H-
    
    
    F couplings in aromatic systems typically range from 0.5 to 3.0 Hz[3].
  • Aliphatic Protons: The ester methyl group (

    
     ppm) is isolated and appears as a sharp singlet. However, the aromatic methyl group at C5 (
    
    
    
    ppm) may exhibit fine long-range coupling (
    
    
    ) with the fluorine atoms, appearing as a finely split multiplet on high-resolution instruments.

Because


-coupling values (in Hz) are independent of the external magnetic field, their relative width in parts-per-million (ppm) increases at lower magnetic fields. This fundamental physical reality means that at 80 MHz, there is a significantly greater degree of signal overlap compared to 600 MHz[4].
Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Tetramethylsilane (TMS) is included not merely as a zero-point chemical shift reference, but as an internal linewidth standard to validate magnetic field homogeneity (shimming) prior to data acquisition.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of Methyl 2,3-difluoro-5-methylbenzoate (Purity

    
    ).
    
  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS.
    
  • Transfer: Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube, ensuring a solvent depth of exactly 4 cm to optimize the magnetic center.

Step 2: High-Field NMR Acquisition (600 MHz)
  • Tuning & Locking: Insert the sample into a 600 MHz superconducting NMR spectrometer. Tune and match the cryoprobe for the

    
    H frequency. Lock onto the deuterium signal of CDCl
    
    
    
    .
  • Shimming: Perform gradient shimming (Z1-Z5). Validation: Ensure the TMS peak width at half-height (FWHM) is

    
     Hz.
    
  • Acquisition: Acquire the

    
    H spectrum using a standard 1D pulse sequence (zg30): 16 scans, 2 seconds relaxation delay (
    
    
    
    ), 64k data points, and a spectral width of 12 ppm.
Step 3: Benchtop NMR Acquisition (80 MHz)

Note: Modern benchtop systems utilize highly homogeneous ultra-compact permanent magnets operating at 60-90 MHz[5].

  • Insertion & Locking: Insert the sample into the 80 MHz benchtop spectrometer. Many modern benchtops utilize an internal capillary lock system, eliminating the strict requirement for deuterated solvents[5], though CDCl

    
     is used here for direct parity.
    
  • Shimming: Run the automated 3D gradient shimming routine. Validation: Ensure the TMS FWHM is

    
     Hz.
    
  • Acquisition: Acquire the

    
    H spectrum. Causality adjustment: Increase the number of scans to 64 to compensate for the lower intrinsic sensitivity at 1.88 Tesla[4]. Extend the relaxation delay (
    
    
    
    ) to 4 seconds to account for potentially longer spin-lattice relaxation times (
    
    
    ) at lower fields, ensuring quantitative integration.
Comparative Data Analysis

The table below summarizes the quantitative spectral data extracted from both platforms.

Proton EnvironmentExpected Chemical Shift (

, ppm)
High-Field (600 MHz) ResolutionBenchtop (80 MHz) ResolutionJ-Coupling Observations (

H-

F)
-COOCH

(Ester)
~3.90Sharp SingletSharp SingletNone (Isolated spin system)
Ar-CH

(C5)
~2.35Doublet (

Hz)
Broad SingletFine long-range coupling resolved only at 600 MHz
Ar-H (C4)~7.10ddd (

,

,

)
Multiplet (overlapping)Strong ortho coupling to F3
Ar-H (C6)~7.55dd (

,

)
Broad DoubletMeta coupling to F2

Performance Verdict: The 600 MHz system perfectly resolves the complex


H-

F splitting patterns, making it mandatory for distinguishing between closely related positional isomers (e.g., 2,4-difluoro vs. 2,3-difluoro variants) where exact

-coupling extraction is required. Conversely, the 80 MHz benchtop system exhibits compression of the multiplet structures due to the fixed frequency width of the

-couplings[4]. However, the benchtop system flawlessly resolves the critical aliphatic singlets and separates the aromatic region sufficiently to confirm the identity and purity of the expected product.
Workflow & Decision Matrix

To assist laboratory managers and researchers in optimizing instrument time, the following logical workflow dictates when to deploy each technology for fluorinated building blocks.

NMR_Workflow Start Synthesize/Procure Methyl 2,3-difluoro-5-methylbenzoate Decision Primary Analytical Goal? Start->Decision Benchtop Benchtop NMR (80 MHz) • Routine QC • Reaction Monitoring • High Concentration Decision->Benchtop Speed & Accessibility HighField High-Field NMR (600 MHz) • Full Elucidation • Trace Impurities • Complex J-Couplings Decision->HighField Resolution & Sensitivity DataProcess Data Processing & 1H-19F Decoupling Benchtop->DataProcess HighField->DataProcess Verification Structural Verification Completed DataProcess->Verification

Workflow for selecting Benchtop vs. High-Field NMR for fluorinated building block analysis.

Conclusion

Both High-Field and Benchtop NMR spectrometers provide valid, orthogonal utility for the structural confirmation of Methyl 2,3-difluoro-5-methylbenzoate. High-field systems remain the absolute gold standard for full structural elucidation and resolving complex


H-

F spin systems. However, modern 80 MHz benchtop systems offer a highly efficient, cost-effective alternative for rapid purity checks directly in the synthetic lab, dramatically reducing sample turnaround times without sacrificing core structural confidence.
References
  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. MDPI. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at:[Link]

Sources

Comparative

A Researcher's Guide to 19F NMR Chemical Shifts for 2,3-Difluoro Substituted Benzenes

For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern molecular design. The resulting changes in elect...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern molecular design. The resulting changes in electronic properties, metabolic stability, and binding affinities are profound. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive probe of the local electronic environment of fluorine. This guide provides an in-depth comparison of 19F NMR chemical shifts for a series of 2,3-difluoro substituted benzenes, offering experimental data and explaining the underlying principles that govern these shifts. This information is critical for the structural elucidation and rational design of novel fluorinated molecules.

The Unique Power of 19F NMR in Aromatic Systems

Fluorine's 100% natural abundance of the 19F isotope, its spin I = 1/2, and a high gyromagnetic ratio make it an ideal nucleus for NMR spectroscopy, with a sensitivity approaching that of 1H NMR.[1][2] What truly sets 19F NMR apart is its vast chemical shift range, which can span over 800 ppm, significantly wider than that of proton NMR.[2] This large dispersion minimizes signal overlap and makes the 19F chemical shift exquisitely sensitive to subtle changes in the electronic environment.[3][4] Consequently, 19F NMR is a powerful tool for characterizing fluorinated aromatic compounds, where the chemical shifts of the fluorine atoms are modulated by the electronic effects of other substituents on the benzene ring.[3]

Understanding Substituent Effects on 19F NMR Chemical Shifts

The chemical shift of a fluorine nucleus is primarily dictated by the degree of shielding from the external magnetic field by the surrounding electrons. Electron-donating groups (EDGs) increase the electron density around the fluorine atom, leading to greater shielding and an upfield shift (more negative ppm values).[3] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in deshielding and a downfield shift (less negative or more positive ppm values).[3] These effects are transmitted through the aromatic ring via inductive and resonance effects.

In 2,3-difluoro substituted benzenes, the chemical shifts of the two fluorine atoms, F-2 and F-3, provide a nuanced picture of the electronic landscape of the molecule. The position and nature of other substituents on the ring will influence each fluorine atom differently, providing valuable structural information.

Comparative Analysis of 19F NMR Chemical Shifts

To illustrate the impact of substituents on the 19F NMR chemical shifts of 2,3-difluorinated benzenes, the following table summarizes experimental data for a selection of compounds. All chemical shifts are referenced to an external standard, typically CFCl3 (δ = 0 ppm).

Substituent(s)Position(s)δ(F-2) (ppm)δ(F-3) (ppm)Solvent
-H--138.8-138.8CDCl3
-Br1-130.9-134.8CDCl3
-OH1-143.2-156.4CDCl3
Pyridine N1-91.5-143.8CDCl3

Note: Data for 1-bromo-2,3-difluorobenzene was obtained from ChemicalBook, 2,3-difluorophenol from SpectraBase via PubChem, and 2,3-difluoropyridine from SpectraBase.

Interpreting the Data:

  • 1-Bromo-2,3-difluorobenzene: The bromine atom at the 1-position is an EWG through its inductive effect, but a weak EDG through resonance. The downfield shift of both F-2 (-130.9 ppm) and F-3 (-134.8 ppm) compared to the parent 1,2-difluorobenzene (-138.8 ppm) indicates a net deshielding effect. The greater downfield shift of F-2 is likely due to the closer proximity to the bromine atom.

  • 2,3-Difluorophenol: The hydroxyl group is a strong EDG through resonance. This leads to a significant upfield shift (increased shielding) for both fluorine atoms. The effect is more pronounced for F-3 (-156.4 ppm), which is para to the hydroxyl group and thus benefits more from its electron-donating resonance effect. F-2 (-143.2 ppm) is meta to the hydroxyl group and experiences a smaller upfield shift.

  • 2,3-Difluoropyridine: The nitrogen atom in the pyridine ring is strongly electron-withdrawing. This results in a substantial downfield shift (deshielding) for both fluorine atoms. The effect is particularly dramatic for F-2 (-91.5 ppm), which is ortho to the nitrogen and experiences a strong inductive and resonance withdrawing effect. F-3 (-143.8 ppm) is meta to the nitrogen and is less affected, though still shifted downfield compared to the benzene analogue.

These examples clearly demonstrate how the electronic nature and position of a substituent can be used to interpret and predict the 19F NMR chemical shifts in 2,3-difluoro substituted benzenes.

Experimental Protocol for Acquiring 19F NMR Spectra

To ensure the acquisition of high-quality and reproducible 19F NMR data, the following experimental protocol is recommended:

1. Sample Preparation: a. Weigh approximately 5-10 mg of the 2,3-difluoro substituted benzene derivative. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies. c. If desired, add a small amount of an internal standard with a known 19F chemical shift (e.g., trifluorotoluene or hexafluorobenzene) for precise referencing.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the 19F probe to the correct frequency.

3. Data Acquisition: a. Set up a standard 1D 19F NMR experiment. b. Define the spectral width to encompass the expected range of chemical shifts for aromatic fluorines (typically from -100 to -170 ppm, but can be broader depending on the substituents). c. Set the transmitter offset to the center of the expected spectral region. d. Use a calibrated 90° pulse width. e. Set an appropriate relaxation delay (D1) to ensure full relaxation of the fluorine nuclei between scans (a delay of 1-2 seconds is often sufficient for small molecules). f. Acquire a suitable number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 128 scans). g. For simplified spectra, especially when coupling to protons is present, 1H decoupling can be applied during the acquisition.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum carefully to obtain pure absorption lineshapes. c. Reference the spectrum to the internal standard or an external reference (e.g., CFCl3 at 0 ppm). d. Integrate the signals if quantitative analysis is required.

G cluster_workflow 19F NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRSetup Spectrometer Setup (Lock, Tune, and Match) SamplePrep->NMRSetup DataAcq Data Acquisition (1D 19F Experiment) NMRSetup->DataAcq Processing Data Processing (FT, Phasing, Referencing) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift Determination) Processing->Analysis

Caption: A streamlined workflow for acquiring and analyzing 19F NMR spectra of 2,3-difluoro substituted benzenes.

Logical Framework for Spectral Interpretation

The interpretation of 19F NMR spectra of substituted 2,3-difluorobenzenes follows a logical progression that integrates knowledge of substituent electronic effects with the observed spectral data.

G cluster_interpretation Interpretation Framework IdentifySubstituent Identify Substituent and its Position DetermineElectronicEffect Determine Electronic Effect (EDG vs. EWG) IdentifySubstituent->DetermineElectronicEffect PredictShift Predict Direction of Shift (Upfield vs. Downfield) DetermineElectronicEffect->PredictShift CompareToData Compare with Experimental Data PredictShift->CompareToData AssignPeaks Assign F-2 and F-3 Peaks CompareToData->AssignPeaks

Caption: Logical steps for the interpretation of 19F NMR chemical shifts in substituted 2,3-difluorobenzenes.

Conclusion and Future Outlook

This guide has provided a foundational understanding of the 19F NMR chemical shifts of 2,3-difluoro substituted benzenes, supported by experimental data and a clear experimental protocol. The high sensitivity of 19F chemical shifts to substituent effects makes it an invaluable tool for structural confirmation and for probing the electronic properties of these important classes of molecules. As the field of fluorine chemistry continues to expand, the systematic collection and analysis of 19F NMR data will be crucial for accelerating the discovery and development of new pharmaceuticals and advanced materials. While experimental determination remains the gold standard, the use of computational methods to predict 19F NMR chemical shifts is also a rapidly advancing area that promises to further aid in the assignment of complex spectra.[5]

References

  • D. M. E. Lodewyk, M. R. Siebert, and D. J. Tantillo. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." J. Org. Chem. 2018, 83, 5, 2843–2853. [Link]

  • J. A. Pople, W. G. Schneider, and H. J. Bernstein. "High-resolution Nuclear Magnetic Resonance." McGraw-Hill, New York, 1959.
  • PubChem. "2,3-Difluorophenol." [Link]

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." [Link]

  • SpectraBase. "2,3-Difluoropyridine." [Link]

  • M. Hesse, H. Meier, and B. Zeeh. "Spectroscopic Methods in Organic Chemistry." Thieme, Stuttgart, 2008.
  • T. D. W. Claridge. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, Amsterdam, 2016.
  • R. K. Harris and B. E. Mann. "NMR and the Periodic Table." Academic Press, London, 1978.
  • E. D. Becker. "High Resolution NMR: Theory and Chemical Applications." Academic Press, San Diego, 2000.

Sources

Validation

FTIR characteristic peaks for fluorinated benzoate esters

A Comparative Guide to the FTIR Characteristic Peaks of Fluorinated Benzoate Esters For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analyti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the FTIR Characteristic Peaks of Fluorinated Benzoate Esters

For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for molecular structure elucidation. This guide provides an in-depth comparison of the against their non-fluorinated counterparts. Understanding the spectral shifts induced by fluorination is critical for reaction monitoring, quality control, and the characterization of novel fluorinated compounds in medicinal chemistry and materials science.

The Spectroscopic Landscape of Benzoate Esters

Aromatic esters, such as methyl benzoate, exhibit a characteristic pattern of intense absorption bands in the mid-infrared region. This pattern, often referred to as the "Rule of Three," arises from the coupled vibrations of the ester functional group and the aromatic ring.[1][2] The three most prominent peaks are:

  • C=O Stretch (νC=O): An intense, sharp peak typically found between 1730 and 1715 cm⁻¹ for aromatic esters.[1][3] This band's position is sensitive to electronic effects, such as conjugation with the benzene ring, which lowers the frequency compared to saturated esters.[3][4][5]

  • C-C-O Asymmetric Stretch (νas(C-C-O)): A strong absorption band generally located in the 1310 to 1250 cm⁻¹ region.[1]

  • O-C-C Symmetric Stretch (νs(O-C-C)): Another distinct, though often less intense, peak appearing between 1130 and 1100 cm⁻¹.[1]

Beyond these "Rule of Three" peaks, aromatic C-H stretching and C=C in-ring bending vibrations also contribute to the overall spectrum.

The Influence of Fluorine Substitution

The introduction of highly electronegative fluorine atoms onto the benzoate ring significantly perturbs the molecule's electronic structure and, consequently, its vibrational modes. This perturbation manifests as distinct shifts in the characteristic FTIR peaks.

The Inductive Effect on the Carbonyl Stretch

The most pronounced effect of fluorination is the shift of the C=O stretching frequency to a higher wavenumber (a blueshift). This is primarily due to the strong electron-withdrawing inductive effect of fluorine. By pulling electron density away from the carbonyl carbon, the C=O bond order increases, making it stronger and requiring more energy to vibrate.[6] Studies have shown that the carbonyl stretching frequencies of fluorinated esters are consistently higher than their corresponding unfluorinated analogs.[7] The magnitude of this shift is dependent on the number and position of the fluorine substituents.[7]

C-F Stretching and Bending Vibrations

A key diagnostic feature for identifying fluorinated compounds is the appearance of strong absorption bands associated with carbon-fluorine (C-F) bonds. These C-F stretching vibrations typically occur in the region of 1350-1000 cm⁻¹, a range that can sometimes overlap with the C-O stretching region of the ester.[8] The high intensity of these peaks is due to the large change in dipole moment during the C-F bond vibration.[8] The exact position of the C-F stretching band depends on the degree of fluorination and the nature of the carbon atom to which the fluorine is attached.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzoate Esters

The table below summarizes the key differences in the FTIR spectra of a typical benzoate ester (e.g., methyl benzoate) and its fluorinated analog.

Vibrational Mode Typical Wavenumber (Non-Fluorinated Benzoate Ester) Expected Wavenumber (Fluorinated Benzoate Ester) Key Observations
Aromatic C-H Stretch3100-3000 cm⁻¹3100-3000 cm⁻¹ (if present)The intensity of this peak will decrease with increased fluorine substitution on the ring.
C=O Stretch 1730-1715 cm⁻¹ [1]>1730 cm⁻¹ Blueshift due to the strong inductive effect of fluorine. The magnitude of the shift increases with the number of fluorine atoms.[7]
Aromatic C=C Stretch1600-1450 cm⁻¹[9]1600-1450 cm⁻¹The pattern of these peaks may change with the substitution pattern on the ring.
C-C-O Asymmetric Stretch 1310-1250 cm⁻¹ [1]May shift and overlap with C-F stretches The position can be influenced by coupling with C-F vibrations.
C-F Stretch N/A 1350-1000 cm⁻¹ Strong, characteristic peaks confirming the presence of fluorine.[8]
O-C-C Symmetric Stretch 1130-1100 cm⁻¹ [1]May shift and overlap with C-F stretches Similar to the C-C-O stretch, its position can be affected by fluorine substitution.
Aromatic C-H Out-of-Plane Bending900-675 cm⁻¹[10]Varies with substitution patternThe pattern of these bands is diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section outlines a standard procedure for obtaining the FTIR spectrum of a fluorinated benzoate ester, which are often liquids or low-melting solids.

Objective: To acquire a high-quality infrared spectrum of a fluorinated benzoate ester sample for structural characterization.

Materials and Equipment:

  • FTIR Spectrometer with a clean, dry sample compartment.

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of the fluorinated benzoate ester.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions. Typical parameters are a scan range of 4000 cm⁻¹ to 400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-32 co-added scans to improve the signal-to-noise ratio.[9]

  • Sample Analysis:

    • Place a small drop of the liquid or a small amount of the solid fluorinated benzoate ester directly onto the center of the ATR crystal.

    • If using a solid sample, use the pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify the key characteristic peaks corresponding to the C=O stretch, C-O stretches, aromatic C=C stretches, and the prominent C-F stretches.

    • Compare the peak positions with the data presented in the comparison table and reference spectra to confirm the structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the FTIR spectrum of a fluorinated benzoate ester, starting from the molecular structure and leading to the identification of key spectral features.

FTIR_Interpretation cluster_0 Molecular Structure cluster_1 Vibrational Modes cluster_2 FTIR Spectrum Benzoate_Ester Benzoate Ester Core (-COOR attached to Benzene) Ester_Vibrations C=O Stretch C-C-O Stretch O-C-C Stretch Benzoate_Ester->Ester_Vibrations Aromatic_Vibrations Aromatic C=C Stretch Aromatic C-H Stretch Benzoate_Ester->Aromatic_Vibrations Fluorine_Substituent Fluorine Substituent(s) (C-F Bonds) Fluorine_Substituent->Ester_Vibrations Inductive Effect (Blueshift C=O) CF_Vibrations C-F Stretch Fluorine_Substituent->CF_Vibrations Characteristic_Peaks Key Diagnostic Peaks Ester_Vibrations->Characteristic_Peaks Aromatic_Vibrations->Characteristic_Peaks CF_Vibrations->Characteristic_Peaks

Caption: Logical workflow for FTIR spectral interpretation of fluorinated benzoate esters.

Conclusion

The FTIR spectrum of a fluorinated benzoate ester is a rich source of structural information. The key distinguishing features from a non-fluorinated analog are a blueshifted carbonyl (C=O) stretching frequency and the appearance of intense carbon-fluorine (C-F) stretching bands in the 1350-1000 cm⁻¹ region. By carefully analyzing these characteristic peaks, researchers can confidently identify and characterize these important molecules. This guide provides a foundational framework for this analysis, enabling more accurate and efficient spectral interpretation in a research and development setting.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-20. [Link]

  • (Reference not fully available, but cited for the concept that carbonyl stretching frequencies of fluorinated esters are consistently higher)
  • El-Azhary, A. A. (2016). Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. The Journal of Physical Chemistry A, 120(50), 9996-10012. [Link]

  • (n.d.). IR Spectrum: Esters. Chem LibreTexts. [Link]

  • (Reference not fully available, but cited for general FTIR principles) The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. (n.d.).
  • (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Bloino, J., & Barone, V. (2013). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. The Journal of Chemical Physics, 139(16), 164121. [Link]

  • Giammanco, C. H., et al. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 136(49), 17134-17141. [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Singh, R. A., & Rai, D. K. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. AIP Conference Proceedings, 1075, 237-239. [Link]

  • Thompson, H. W., & Torkington, P. (1946). The vibrational spectra of allyl halides, allyl alcohol, and halogenated ethanes. Transactions of the Faraday Society, 42, 432-441. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • (Reference not fully available, but cited for C-F bond characterization)
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • (n.d.). Infrared Spectrometry. Michigan State University Chemistry. [Link]

  • (Reference not fully available, but cited for general spectroscopic analysis) Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures. (n.d.).
  • (Reference not fully available, but cited for general FTIR spectra interpretation) Figure 1: FTIR spectra of a) CF; b) Fe3O4@CF; c) Fe3O4@CF-Pd(0). (n.d.).
  • Hasan, T., et al. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Archives of Physics Research, 5(2), 45-56. [Link]

  • (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • (Reference not fully available, but cited for the influence of substituents on carbonyl frequencies) Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (n.d.).

Sources

Comparative

Comparative Guide: GC-MS Profiling of Methyl 2,3-difluoro-5-methylbenzoate

Differentiation from Ortho-Alkylated Isomers & Fragmentation Mechanics Executive Summary: The Analytical Challenge Methyl 2,3-difluoro-5-methylbenzoate (CAS: 1314919-70-4) is a critical fluorinated intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation from Ortho-Alkylated Isomers & Fragmentation Mechanics

Executive Summary: The Analytical Challenge

Methyl 2,3-difluoro-5-methylbenzoate (CAS: 1314919-70-4) is a critical fluorinated intermediate in the synthesis of bioactive pharmaceuticals. In drug development, verifying the regiochemistry of the methyl and fluorine substituents is paramount, as positional isomers (e.g., the 6-methyl analog) often possess identical retention times on standard non-polar columns but vastly different biological activities.

This guide provides an in-depth technical analysis of the Electron Ionization (EI) fragmentation pattern of the title compound. Unlike standard "catalog" entries, we compare its spectral performance against its most problematic "alternative"—the Ortho-Alkylated Isomer (Methyl 2,3-difluoro-6-methylbenzoate) . We demonstrate that the absence of a specific rearrangement ion is the definitive marker for validating the 5-methyl structure.

Experimental Configuration (Protocol)

To replicate the fragmentation patterns described, the following validated GC-MS methodology is recommended. This protocol ensures sufficient thermal stability and ionization energy to observe the diagnostic ions.

Instrument Parameters
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation of the ester.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal chromatographic resolution.
Column DB-5MS (30m x 0.25mm x 0.25µm)5% Phenyl phase provides necessary selectivity for aromatic isomers.
Ion Source Temp 230°CPrevents condensation of high-boiling matrix components.
Ionization Mode Electron Ionization (EI), 70 eVStandardizes fragmentation for library comparison (NIST/Wiley).
Scan Range m/z 40 – 400Captures low mass fluoro-fragments and the molecular ion (

).

Fragmentation Analysis: The Target Compound

Methyl 2,3-difluoro-5-methylbenzoate ( , MW: 186)[1]

The fragmentation of the 5-methyl isomer follows the classical "Benzoate Cleavage" pathway. Because the methyl group is in the meta position (C5) relative to the ester, and the ortho positions are occupied by Fluorine (C2) and Hydrogen (C6), no ortho-effect rearrangement occurs.

Key Diagnostic Ions
  • Molecular Ion (

    
    ): m/z 186 [1]
    
    • Intensity: Moderate to Strong.

    • Origin: The radical cation formed by removing an electron from the aromatic

      
      -system or the carbonyl lone pair.
      
  • Base Peak (

    
    ): m/z 155 
    
    • Mechanism:

      
      -Cleavage. The bond between the carbonyl carbon and the methoxy oxygen breaks.
      
    • Structure: 2,3-difluoro-5-methylbenzoyl cation (Acylium ion). This is the most stable fragment.

  • Aryl Cation (

    
    , secondary): m/z 127 
    
    • Mechanism: Decarbonylation of the acylium ion (Loss of CO from m/z 155).

    • Structure: 2,3-difluoro-5-methylphenyl cation.

  • Fluoro-Aromatic Fragments:

    • ** m/z 107:** Loss of HF from the aryl cation (common in polyfluorinated aromatics).

Comparative Analysis: The "Alternative" Isomer

The Challenger: Methyl 2,3-difluoro-6-methylbenzoate

The primary alternative structure that arises during non-regioselective synthesis is the 6-methyl isomer . In this molecule, the methyl group is ortho to the ester.

The Critical Difference: The Ortho Effect (McLafferty-like Rearrangement) When a methyl group is ortho to a methyl ester, a specific hydrogen transfer occurs, leading to the loss of Methanol (


, 32 Da)  rather than the methoxy radical (31 Da).
FeatureTarget: 5-Methyl Isomer Alternative: 6-Methyl Isomer
Structure Methyl group at C5 (meta)Methyl group at C6 (ortho)
Primary Loss Methoxy radical (

)
Methanol (

)
Dominant Peak ** m/z 155** (

)
** m/z 154** (

)
Mechanism Simple

-cleavage
1,5-Hydrogen Transfer (Ortho Effect)

Analyst Note: If your spectrum shows a significant peak at m/z 154 (often 40-80% relative abundance), you have synthesized the 6-methyl impurity , not the target 5-methyl compound.

Visualizing the Mechanism

The following diagrams illustrate the divergent pathways. The Target (Left) yields the Acylium ion, while the Alternative (Right) yields the Ketene ion via the Ortho Effect.

FragmentationPathways cluster_0 Target Pathway (No Ortho-H) cluster_1 Alternative Pathway (Ortho-Methyl) Target_M Target: 5-Methyl Isomer (m/z 186) Target_Base Acylium Ion [M - OCH3]+ (m/z 155) Target_M->Target_Base - •OCH3 (31 Da) (Alpha Cleavage) Target_Aryl Aryl Cation [M - COOCH3]+ (m/z 127) Target_Base->Target_Aryl - CO (28 Da) Alt_M Alternative: 6-Methyl Isomer (m/z 186) Alt_Ortho Ortho-Effect Product [M - CH3OH]+ (m/z 154) Alt_M->Alt_Ortho - CH3OH (32 Da) (H-Transfer from Ortho-CH3)

Figure 1: Mechanistic divergence between the 5-methyl target (Standard Cleavage) and the 6-methyl isomer (Ortho-Effect).

Comparison Guide: Analytical Performance Matrix

This table summarizes how to distinguish the target from its isomers and other fluorinated analogs.

CompoundMolecular WeightBase Peak (m/z)Diagnostic Feature
Methyl 2,3-difluoro-5-methylbenzoate (Target) 186 155 Strong m/z 155; Negligible m/z 154.
Methyl 2,3-difluoro-6-methylbenzoate (Isomer)186154Prominent m/z 154 (

) due to ortho-effect.
Methyl 2,3-difluorobenzoate (Analog)172141Mass shift (-14 Da). No methyl substituent.
Methyl 2-fluoro-5-methylbenzoate (Analog)168137Mass shift (-18 Da). Monofluoro pattern.
Protocol for Validation (Step-by-Step)
  • Inject Sample: Use the parameters defined in Section 2.

  • Extract Ion Chromatograms (EIC): Plot EIC for m/z 186, 155, and 154.

  • Calculate Ratio: Determine the ratio of

    
    .
    
    • Target (5-Me): Ratio < 0.05 (5%)

    • Isomer (6-Me): Ratio > 0.50 (50%)

  • Library Match: Do not rely solely on NIST similarity scores, as fluorinated isomers often have high cross-correlation. Rely on the 154/155 ratio as the definitive "Go/No-Go" decision gate.

References

  • NIST Mass Spectrometry Data Center. Methyl 3-methylbenzoate Mass Spectrum (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69. [Link] (Cited for general benzoate fragmentation rules where meta-substitution leads to [M-31] dominance).

  • PubChem. Methyl 2,3-difluoro-5-methylbenzoate (Compound Summary). National Library of Medicine. [Link] (Source for molecular weight, formula, and structural verification).

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Authoritative text on the "Ortho Effect" mechanism in mass spectrometry).
  • Kranenburg, R. F., et al. (2019). "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International, 302, 109900. [Link] (Cited to support the difficulty of distinguishing aromatic isomers and the necessity of specific ion ratios).[2]

Sources

Validation

A Senior Application Scientist's Guide to Benzoate Ester Structure Confirmation: A Comparative Analysis of COSY and HSQC NMR Correlations

For: Researchers, scientists, and drug development professionals Introduction: Beyond the Single Dimension In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule'...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: Beyond the Single Dimension

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock of scientific integrity.[1][2][3] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C experiments, is a cornerstone of structural analysis, it often falls short when faced with complex molecules or subtle isomeric differences.[4][5] Overlapping signals and ambiguous assignments can lead to misinterpreted data, a critical failure point in any research pipeline.[3][6]

This guide provides an in-depth comparison of two powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—as a synergistic solution for the robust structural confirmation of a common chemical motif: the benzoate ester. We will move beyond simple procedural lists to explain the causality behind experimental choices, demonstrating a self-validating system for generating trustworthy, publication-quality data.

Part 1: Decoding the Molecular Blueprint: The Principles of COSY and HSQC

To effectively use these tools, we must first understand the specific information each experiment provides. While both are 2D techniques, they map entirely different, yet complementary, aspects of the molecular structure.[7]

COSY (Correlation Spectroscopy): Mapping Proton Networks

COSY is a homonuclear experiment that identifies protons that are "talking" to each other through the bonds of the molecule.[8] This "talk," or scalar coupling (J-coupling), typically occurs between protons separated by two or three bonds (geminal or vicinal relationships).[9][10]

  • The Output: A COSY spectrum plots the ¹H NMR spectrum on both the x- and y-axes.[11] The spectrum displays two types of signals:

    • Diagonal Peaks: These correspond to the peaks in the 1D ¹H spectrum.

    • Cross-Peaks: These are the key informational signals. A cross-peak appears off the diagonal at the coordinates of two different proton signals, indicating that these two protons are coupled.[9][11]

  • The Insight: By connecting the cross-peaks, one can trace out entire "spin systems"—fragments of the molecule where protons are contiguously connected.[10][12] For instance, the CH₃-CH₂- protons of an ethyl group will show a distinct COSY correlation. However, COSY cannot see past non-protonated atoms like quaternary carbons or heteroatoms like the oxygen in an ester, effectively breaking the molecule into isolated spin systems.[10]

HSQC (Heteronuclear Single Quantum Coherence): Anchoring Protons to the Carbon Skeleton

HSQC is a heteronuclear experiment that creates a direct link between a proton and the carbon atom it is physically attached to.[13][14][15] It is an incredibly sensitive technique that maps one-bond ¹H-¹³C correlations.[16][17]

  • The Output: An HSQC spectrum is a 2D plot with the ¹H spectrum on one axis (typically the x-axis) and the ¹³C spectrum on the other (y-axis).[18]

  • The Insight: Each peak (cross-peak) in the spectrum represents a direct, one-bond connection between a specific proton and a specific carbon.[16][18] This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal. A crucial feature is that carbons without attached protons (e.g., quaternary carbons like C=O) do not appear in the HSQC spectrum, which is in itself valuable information.[13]

Part 2: The Synergistic Power: A Self-Validating Workflow

The true power of this approach lies not in running either experiment in isolation, but in their combined interpretation. COSY provides the ¹H-¹H connectivity within molecular fragments, while HSQC assigns those protonated fragments to specific carbons in the molecular backbone. This creates a self-validating loop for structural assignment.

Consider a scenario where two aromatic protons have very similar chemical shifts in the ¹H NMR spectrum, making them difficult to distinguish. The carbons they are attached to, however, may have distinctly different ¹³C chemical shifts. HSQC would resolve this ambiguity by showing two separate cross-peaks, definitively linking each proton to its unique carbon partner. The COSY correlations from these now-identified protons can then be used to confidently trace the connectivity around the aromatic ring.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Synergistic workflow for structure elucidation using 2D NMR."

Part 3: A Practical Case Study: Unambiguous Confirmation of Ethyl Benzoate

Let's apply this methodology to a common and illustrative example: ethyl benzoate.

Structure:

Step 1: Initial 1D NMR Data

A standard analysis begins with 1D ¹H and ¹³C NMR. While seemingly straightforward for this molecule, we proceed as if it were an unknown to demonstrate the process.

  • ¹H NMR (CDCl₃): We expect to see a triplet around 1.4 ppm (H-9, 3H), a quartet around 4.4 ppm (H-8, 2H), a multiplet for the meta and para protons (H-3, H-4, H-5) around 7.4-7.6 ppm, and a multiplet for the ortho protons (H-2, H-6) around 8.0 ppm.

  • ¹³C NMR (CDCl₃): We expect signals around 14 ppm (C-9), 61 ppm (C-8), four signals between 128-133 ppm for the aromatic carbons (C-1 to C-6), and a carbonyl signal around 166 ppm (C-7).[19][20]

While these 1D data suggest the presence of an ethyl group and a substituted benzene ring, definitively assigning each aromatic proton and carbon can be challenging, especially in more complex derivatives.

Step 2: COSY Analysis - Assembling the Proton Fragments

The COSY spectrum clarifies the proton-proton connectivities.

  • Expected Correlations:

    • A strong cross-peak will connect the signals at ~4.4 ppm (H-8) and ~1.4 ppm (H-9), confirming the -CH₂-CH₃ fragment of the ethyl group.

    • Cross-peaks will be observed within the aromatic region. The ortho proton (H-2/H-6) at ~8.0 ppm will show a correlation to the meta proton (H-3/H-5) at ~7.5 ppm. The meta proton will, in turn, show a correlation to the para proton (H-4) at ~7.4 ppm. This traces the connectivity around the ring.

Correlating ProtonsProton 1 (δ ppm)Proton 2 (δ ppm)Relationship
Ethyl Group H-8 (~4.4)H-9 (~1.4)³J (Vicinal)
Aromatic Ring H-2/6 (~8.0)H-3/5 (~7.5)³J (Vicinal)
Aromatic Ring H-3/5 (~7.5)H-4 (~7.4)³J (Vicinal)
Table 1: Predicted COSY correlations for ethyl benzoate.
Step 3: HSQC Analysis - Anchoring Fragments to the Carbon Skeleton

The HSQC spectrum provides the definitive link between the proton and carbon frameworks.

  • Expected Correlations: Each protonated carbon will give a single cross-peak. The quaternary carbons (C-1 and the carbonyl C-7) will be absent.

Carbon Atom¹³C δ (ppm)Proton Atom¹H δ (ppm)Correlation
C-9~14.3H-9~1.4Present
C-8~61.1H-8~4.4Present
C-2/6~129.5H-2/6~8.0Present
C-3/5~128.3H-3/5~7.5Present
C-4~132.8H-4~7.4Present
C-1~130.0--Absent
C-7~166.5--Absent
Table 2: Predicted HSQC correlations for ethyl benzoate. Chemical shift data referenced from multiple sources.[19][20][21]
Step 4: The Final Synthesis - Building the Structure

By combining the datasets, the structure is confirmed without ambiguity:

  • COSY identifies a CH₂-CH₃ spin system.

  • HSQC confirms that the CH₂ protons (~4.4 ppm) are attached to the carbon at ~61.1 ppm, and the CH₃ protons (~1.4 ppm) are attached to the carbon at ~14.3 ppm. This solidifies the ethyl group assignment.

  • COSY traces the connectivity of the five aromatic protons.

  • HSQC links each aromatic proton signal to its specific carbon partner, confirming the monosubstituted benzene ring.

  • The absence of signals for the carbons at ~130.0 ppm and ~166.5 ppm in the HSQC confirms they are quaternary, consistent with the ipso-carbon (C-1) and the carbonyl carbon (C-7).

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "COSY (¹H-¹H) and HSQC (¹H-¹³C) correlation network for ethyl benzoate."

Part 4: Field-Proven Experimental Protocols

The following are generalized, robust protocols for acquiring high-quality COSY and HSQC data on a modern NMR spectrometer.

Sample Preparation
  • Analyte Concentration: Dissolve 5-10 mg of the benzoate ester in ~0.6 mL of deuterated solvent.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for benzoate esters. Its residual proton peak appears at ~7.26 ppm and the carbon peak at ~77.16 ppm.[22][23] Always verify solvent peaks as they can vary slightly with temperature and pH.[24]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C).

COSY Experiment (Gradient-Selected, Phase-Sensitive)
  • Objective: To detect ³JHH correlations.

  • Step 1: Load the sample and perform standard lock and shim procedures to optimize magnetic field homogeneity.

  • Step 2: Acquire a standard 1D ¹H spectrum to determine the spectral width (sw). Ensure the full range of proton signals is covered.

  • Step 3: Select a gradient COSY (gCOSY) experiment. Gradient-selected experiments are faster and provide better artifact suppression.[25]

  • Step 4: Set key parameters:

    • ns (number of scans): 2 or 4 is usually sufficient for this concentration.

    • ni (number of increments in the indirect dimension): 256 or 512 for good resolution.

    • d1 (relaxation delay): 1.5-2.0 seconds.

  • Step 5: Start the acquisition. The experiment time will typically be 5-15 minutes.

  • Step 6: Process the data using a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

HSQC Experiment (Gradient-Selected, Phase-Sensitive)
  • Objective: To detect one-bond ¹H-¹³C correlations.

  • Step 1: Ensure good lock and shim from the previous experiment.

  • Step 2: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths (sw for ¹H and sw1 for ¹³C).

  • Step 3: Select a gradient HSQC (gHSQC) experiment. Edited-HSQC sequences can also be used to differentiate CH, CH₂, and CH₃ signals by phase, providing similar information to a DEPT experiment.[13][26]

  • Step 4: Set key parameters:

    • ns (number of scans): 4 to 8 scans per increment.

    • ni (number of increments): 128 or 256.

    • d1 (relaxation delay): 1.5-2.0 seconds.

    • ¹JCH Coupling Constant: Set the average one-bond C-H coupling constant. A value of 145 Hz is a good starting point for molecules containing both sp² and sp³ carbons.

  • Step 5: Start the acquisition. The experiment time will typically be 15-40 minutes.

  • Step 6: Process the data with appropriate window functions and Fourier transformation.

Part 5: Comparative Performance and Advanced Techniques

While the COSY/HSQC combination is powerful, it is part of a larger suite of NMR tools. For complete structural elucidation, especially when quaternary carbons are involved, other experiments are essential.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the long-range counterpart to HSQC, detecting correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[16][27] In our ethyl benzoate example, an HMBC experiment would be critical for connecting the ethyl and benzoate fragments. It would show correlations from the ethyl CH₂ protons (H-8) to the carbonyl carbon (C-7) and the ipso-aromatic carbon (C-1), bridging the non-protonated gaps.

Performance Comparison
ExperimentInformation ProvidedPrimary Application
1D ¹H NMR Proton chemical environments, multiplicity, integration.[4]Initial assessment of proton types and numbers.
1D ¹³C NMR Carbon chemical environments, number of unique carbons.[4]Initial assessment of the carbon skeleton.
COSY ¹H-¹H connectivity through 2-3 bonds.[9][12]Assembling proton spin systems/molecular fragments.
HSQC ¹H-¹³C one-bond connectivity.[13][17]Linking protons directly to the carbon backbone.
HMBC ¹H-¹³C long-range (2-3 bond) connectivity.[16]Connecting fragments across quaternary carbons/heteroatoms.
Table 3: Comparison of key NMR experiments for structure elucidation.

Conclusion: A Mandate for Rigor

For researchers, scientists, and drug development professionals, structural integrity is non-negotiable. Relying solely on 1D NMR can introduce ambiguities that undermine research validity. The synergistic application of COSY and HSQC provides a robust, multi-dimensional cross-validation of molecular structure. COSY builds the proton framework, and HSQC locks that framework onto the carbon skeleton. This dual approach transforms NMR from a simple characterization tool into a rigorous method for unambiguous structure proof, ensuring that the molecules you report are the molecules you synthesized.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). NMR Spectroscopy for Structure Determination | Organic Chemistry. [Link]

  • University of Manitoba. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. [Link]

  • Unknown Source. (n.d.). Nuclear Magnetic Resonance Spectroscopy II Structure Determination. [Link]

  • Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • ScienceDirect. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • JEOL. (2026, March 4). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Taylor & Francis. (n.d.). Heteronuclear single quantum coherence – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Epistemeo. (2013, January 18). How to interpret a HSQC NMR Spectrum. YouTube. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Unknown Source. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. [Link]

  • Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • ResearchGate. (2022, July 10). In NMR is H,C COSY the same as HSQC?. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. [Link]

  • Vaia. (n.d.). Assign as many resonances as you can to specific carbon atoms in the 13 C NMR spectrum of ethyl benzoate. [Link]

  • Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. [Link]

  • Reddit. (2024, April 10). How does one read a COSY spectrum?. [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of Methyl 2,3-difluoro-5-methylbenzoate

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 2,3-difluoro-5-methylbenzoate. In the absence of direct experimental spectra for this spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of Methyl 2,3-difluoro-5-methylbenzoate. In the absence of direct experimental spectra for this specific compound in publicly available literature, this guide leverages established principles of UV-Vis spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach is invaluable for researchers in drug development and materials science who rely on spectroscopic data for compound identification, purity assessment, and understanding electronic properties.

The Foundational Role of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.[3][4] For organic molecules, particularly those containing aromatic rings, the most significant electronic transitions are typically π → π* and n → π*. The wavelength of maximum absorbance (λmax) and the intensity of absorption (molar absorptivity, ε) are highly dependent on the molecule's electronic structure.[5][6] Therefore, UV-Vis spectroscopy serves as a critical tool for structural elucidation and quantitative analysis.

Predicted UV-Vis Absorption Maxima for Methyl 2,3-difluoro-5-methylbenzoate

Key Structural Features and Their Spectroscopic Impact:

  • Benzene Ring: The fundamental chromophore, exhibiting characteristic absorption bands. In the liquid state, benzene shows a primary band around 202 nm and a weaker secondary band around 253 nm.[3]

  • Carbomethoxy Group (-COOCH₃): This electron-withdrawing group, when conjugated with the benzene ring, typically causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption band.

  • Fluorine Atoms (-F): As highly electronegative substituents, fluorine atoms can induce complex effects on the UV-Vis spectrum. Their presence can lead to a redistribution of electron density within the benzene ring.[7] The impact of fluorine substitution on the benzene ring has been a subject of both experimental and theoretical investigations.[8][9]

  • Methyl Group (-CH₃): An electron-donating group that generally causes a slight bathochromic shift.

Considering these substituent effects, the UV-Vis spectrum of Methyl 2,3-difluoro-5-methylbenzoate is expected to show a primary absorption band shifted to a longer wavelength compared to unsubstituted benzene.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, a comparative analysis with known UV-Vis data of structurally similar compounds is essential. The following table summarizes the expected and known absorption maxima of relevant analogs.

Compound NameStructurePredicted/Observed λmax (nm)Rationale for Comparison
Methyl 2,3-difluoro-5-methylbenzoate Predicted: ~230-240 nm and ~280-290 nm The target compound, with combined substituent effects.
Methyl Benzoate Observed: ~230 nm and ~274 nmParent ester, demonstrating the effect of the carbomethoxy group.
Benzoic Acid Observed: ~230 nm and ~273 nm[10]The carboxylic acid analog, showing similar electronic transitions.
Substituted Benzoic Acids VariableThe position and nature of substituents significantly alter the absorption maxima.[10][11]

The UV absorption spectra of various substituted benzoic acids have been extensively studied, revealing that substituents can cause both hypsochromic (to shorter wavelengths) and bathochromic shifts.[10][11] The interplay of electronic and steric effects from the two fluorine atoms and the methyl group in Methyl 2,3-difluoro-5-methylbenzoate will ultimately determine the precise absorption maxima.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To empirically validate the predicted absorption maxima, the following detailed experimental protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality spectroscopic data.

Objective: To determine the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of Methyl 2,3-difluoro-5-methylbenzoate in a suitable solvent.

Materials and Equipment:

  • Methyl 2,3-difluoro-5-methylbenzoate (purity ≥98%)[12]

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Calibrated dual-beam UV-Vis spectrophotometer[2]

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Workflow for UV-Vis Analysis:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Prepare Serial Dilutions B->C D Record Blank Spectrum C->D E Record Sample Spectra D->E F Identify λmax E->F G Plot Absorbance vs. Concentration F->G H Calculate Molar Absorptivity (ε) G->H I Report Results H->I

Figure 1: A generalized workflow for determining the UV-Vis absorption characteristics of an organic compound.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 200 nm) and in which the analyte is readily soluble. Ethanol or methanol are common choices for benzoate derivatives.

  • Preparation of a Stock Solution: Accurately weigh a precise amount of Methyl 2,3-difluoro-5-methylbenzoate and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for constructing a Beer-Lambert Law calibration curve.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Starting with the most dilute solution, rinse and then fill a sample cuvette. Place it in the sample beam path and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). Repeat this for all working solutions.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectra.

    • For each λmax, create a Beer-Lambert Law plot of absorbance versus concentration.

    • The slope of the resulting linear plot will be the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.

Conclusion

This guide provides a predictive and comparative framework for understanding the UV-Vis absorption properties of Methyl 2,3-difluoro-5-methylbenzoate. By leveraging established spectroscopic principles and data from analogous compounds, researchers can anticipate the spectral behavior of this molecule. The provided experimental protocol offers a clear and robust methodology for the empirical determination of its absorption maxima and molar absorptivity, which are critical parameters for a wide range of applications in chemical and pharmaceutical research.

References

  • Ultraviolet absorption spectra: Some substituted benzoic acids | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Experimental UV spectra of benzoic acid derivatives - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (n.d.). Canadian Science Publishing. Retrieved March 7, 2024, from [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025, February 8). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. Retrieved March 7, 2024, from [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (n.d.). Sim4t. Retrieved March 7, 2024, from [Link]

  • UV-VIS Absorption spectroscopy. (n.d.). Retrieved March 7, 2024, from [Link]

  • Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. (n.d.). Manipal Research Portal. Retrieved March 7, 2024, from [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds. (2025, January 5). Retrieved March 7, 2024, from [Link]

  • (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. (2025, August 29). ResearchGate. Retrieved March 7, 2024, from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved March 7, 2024, from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved March 7, 2024, from [Link]

  • Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. (2025, February 3). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Retrieved March 7, 2024, from [Link]

  • Methyl Benzoate | C6H5COOCH3 | CID 7150. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • UV-Vis Spectrum of Methyl Red. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]

  • UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved March 7, 2024, from [Link]

Sources

Validation

Retention Time Comparison and Separation Strategy for Methyl Benzoate Isomers on C18 Columns

Executive Summary: The Isomer Challenge Separating positional isomers of methyl benzoate derivatives—specifically Methyl Aminobenzoates and Methyl Toluates —on C18 columns presents a classic chromatographic dichotomy. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Separating positional isomers of methyl benzoate derivatives—specifically Methyl Aminobenzoates and Methyl Toluates —on C18 columns presents a classic chromatographic dichotomy. While C18 columns excel at separating compounds based on hydrophobicity, they often struggle with positional isomers where the primary difference is steric shape or electronic distribution rather than lipophilicity.[1]

This guide provides an in-depth technical comparison of retention behaviors for these isomers, explaining why C18 succeeds for aminobenzoates but fails for toluates, and offers validated protocols and alternative stationary phase recommendations.[2][3][4]

Mechanistic Insight: Why Retention Times Differ

To predict retention order, one must understand the interaction between the analyte's functional groups and the C18 stationary phase versus the mobile phase.

Case A: Methyl Aminobenzoates (The "H-Bonding" Effect)

For Methyl 2-, 3-, and 4-aminobenzoate , the position of the amino group relative to the ester carbonyl creates a distinct "ortho effect" that drives separation on C18.[2][3]

  • Methyl 2-aminobenzoate (Methyl Anthranilate): Forms a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen.[4] This "closes" the molecule, masking its polar groups and significantly increasing its effective hydrophobicity.

  • Methyl 3- (Meta) and 4-aminobenzoate (Para): Cannot form this internal bond.[3][4][1] Their polar amine and ester groups remain exposed to the aqueous mobile phase, increasing their solubility in water and reducing retention on the hydrophobic C18 phase.

Result: The Ortho isomer is retained significantly longer than the Meta and Para isomers.[4][1]

Case B: Methyl Toluates (The "Shape Selectivity" Failure)

For Methyl 2-, 3-, and 4-methylbenzoate , the methyl substituent is non-polar and cannot H-bond.[2][3][4] The hydrophobicity differences between isomers are negligible.[4][1] Standard C18 phases, which rely on hydrophobic subtraction, often fail to distinguish the subtle shape difference between the ortho and para isomers, leading to co-elution.[2]

Visualizing the Separation Mechanism

The following diagram illustrates the molecular interactions driving the retention differences on a C18 surface.

IsomerSeparation cluster_0 Stationary Phase (C18) cluster_1 Methyl Aminobenzoates C18 C18 Alkyl Chains (Hydrophobic Interaction) Ortho Methyl 2-aminobenzoate (Ortho) Intramolecular H-Bond Ortho->C18 Strong Retention (Masked Polarity) Water Mobile Phase (H2O/ACN) Ortho->Water Weak Interaction Para Methyl 4-aminobenzoate (Para) Exposed Polar Groups Para->C18 Weak Retention Para->Water Strong H-Bonding (Elutes Early)

Figure 1: Mechanistic difference in retention.[2][3][4] The Ortho isomer (Red) forms an internal H-bond, increasing hydrophobicity and retention on C18.[3] The Para isomer (Green) interacts more with the mobile phase.[2]

Experimental Data & Protocols

Protocol 1: Separation of Methyl Aminobenzoates (Success on C18)

This protocol effectively separates the isomers due to the polarity differences described above.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[2][3][4]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid[2][3][4]

    • Solvent B: Acetonitrile + 0.1% Formic Acid[3][4]

  • Gradient: Isocratic 40% B or Gradient 10-60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[3][4][1][5]

  • Detection: UV @ 254 nm (or 220 nm for higher sensitivity).[3][4][1]

  • Temperature: 30°C.

Retention Time Comparison Table:

IsomerStructureRetention Behavior (C18)Mechanism
Methyl 4-aminobenzoate (Para)H₂N-Ph-COOMeShortest (tR ~ 4-5 min)Max polarity; intermolecular H-bonding with water.[3][4][1]
Methyl 3-aminobenzoate (Meta)H₂N-Ph-COOMeIntermediate Slightly less polar than para; elutes shortly after para.[3][4][1]
Methyl 2-aminobenzoate (Ortho)H₂N-Ph-COOMeLongest (tR ~ 10-12 min)Intramolecular H-bond reduces polarity drastically.[3][4][1]

> Note: The elution order (Para < Meta < Ortho) is robust across most C18 columns due to the dominant intramolecular H-bond effect in the ortho isomer.[3]

Protocol 2: Separation of Methyl Toluates (Challenge on C18)

For methyl-substituted benzoates, C18 often fails to resolve the ortho and para isomers.[3][4]

  • Problem: The methyl group provides steric bulk but does not significantly alter polarity via H-bonding.

  • C18 Performance:

    • Methyl Benzoate: Elutes first (least hydrophobic).[3][4][1]

    • Methyl Toluates (o, m, p): Elute later, often as a co-eluting blob or with very poor resolution (Rs < 1.5).[2][3]

  • Recommended Solution: Switch to a Phenyl-Hexyl or Biphenyl column.[3][4][1] These phases utilize

    
     interactions.[3][4][1][6] The shape of the ortho isomer disrupts the 
    
    
    
    stacking with the stationary phase more than the flat para isomer, creating separation selectivity that C18 lacks.

Alternative Column Strategy (Phenyl-Hexyl):

IsomerC18 RetentionPhenyl-Hexyl RetentionSeparation Mechanism
Methyl Benzoate LowLowHydrophobicity
Methyl o-toluate Co-elutes with ParaDistinct (Often elutes earlier)Steric hindrance disrupts

stacking.[3][4][1]
Methyl p-toluate Co-elutes with OrthoDistinct (Retained longer)Flat shape maximizes

overlap.[3][4][1]

Troubleshooting & Optimization Guide

If you observe peak tailing or poor resolution, follow this decision matrix:

  • Peak Tailing (Aminobenzoates):

    • Cause: Interaction of amine groups with residual silanols on the silica surface.[1]

    • Fix: Ensure Mobile Phase pH is acidic (pH 2.5 - 3.[3][4][1]0) using 0.1% Formic Acid or Phosphate Buffer.[3][4][1] This keeps the amine protonated (or suppresses silanol ionization), though for anthranilates, the neutral form is often dominant due to the H-bond.[2] High-quality "End-capped" C18 columns are essential.[3][4][1]

  • Co-elution (Toluates/Xylenes):

    • Cause: Lack of shape selectivity on C18.[3][4][1]

    • Fix: Do not waste time optimizing the gradient.[4][1] Switch stationary phase to Phenyl-Hexyl or Pentafluorophenyl (PFP).[3][4][1]

Troubleshooting Start Start: Poor Separation CheckIsomer Identify Isomer Type Start->CheckIsomer Amino Aminobenzoates (Polar/Basic) CheckIsomer->Amino Toluate Toluates/Hydrophobic (Non-polar) CheckIsomer->Toluate Tailing Issue: Peak Tailing? Amino->Tailing FixpH Add 0.1% Formic Acid (Suppress Silanols) Tailing->FixpH Yes Coelution Issue: Co-elution (o/p)? Toluate->Coelution SwitchCol Switch to Phenyl-Hexyl (Use Pi-Pi Selectivity) Coelution->SwitchCol Yes

Figure 2: Troubleshooting decision tree for methyl benzoate isomer separations.

References

  • BenchChem Technical Support. (2025).[3][4][1][5] Separation of Benzoic Acid Methyl Ester Isomers: Protocol for Methyl Aminobenzoates. Retrieved from [3][4]

  • Nacalai Tesque. (2024).[3][4][1] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Tolunitrile and Benzoate Isomers. Retrieved from [3][4]

  • Phenomenex. (2023).[3][4][1][7] Reversed Phase HPLC Method Development: Mobile Phase and Selectivity Guide. Retrieved from [2][3][4]

  • PubChem. (2025).[3][4][1] Methyl 2-aminobenzoate (Methyl Anthranilate) Compound Summary. National Library of Medicine.[3][4][1] Retrieved from [2][3][4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 2,3-difluoro-5-methylbenzoate

[1] Executive Summary Methyl 2,3-difluoro-5-methylbenzoate (CAS 1314919-70-4) is a halogenated aromatic ester commonly used as a pharmaceutical intermediate.[1] Correct disposal is critical not merely for regulatory comp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 2,3-difluoro-5-methylbenzoate (CAS 1314919-70-4) is a halogenated aromatic ester commonly used as a pharmaceutical intermediate.[1] Correct disposal is critical not merely for regulatory compliance, but for the protection of downstream incineration infrastructure.

Unlike standard organic esters, the presence of fluorine atoms on the benzene ring means this compound generates hydrofluoric acid (HF) upon combustion. Consequently, it must be segregated into a dedicated Halogenated Waste stream to ensure it is routed to incinerators equipped with appropriate acid gas scrubbers.

Part 1: Chemical Identification & Hazard Profile[1][2]

Before initiating disposal, verify the chemical identity to ensure compatibility with waste containers.

Physiochemical Data Table
PropertyValueOperational Implication
Chemical Name Methyl 2,3-difluoro-5-methylbenzoatePrimary identifier for waste manifests.[1]
CAS Number 1314919-70-4Use for specific inventory tracking.[1]
Molecular Formula C₉H₈F₂O₂Fluorine Content: Dictates "Halogenated" classification.[2][3]
Molecular Weight 186.16 g/mol Heavy organic; likely sinks in water (check density).
Physical State Solid or Oil (Low MP)May require dissolution in solvent for transfer.
Boiling Point ~263°C (Predicted)Low volatility; inhalation risk is primarily from dust/aerosol.
Hazard Assessment (GHS Standards)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Scientist’s Insight: While the acute toxicity is moderate, the chemical stability of the difluoro-benzoate core means it resists rapid degradation.[1] Do not attempt to "neutralize" this via bench-top hydrolysis; the resulting fluorinated benzoic acid is equally persistent and hazardous.[1]

Part 2: Pre-Disposal Handling & Storage[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile Gloves (Minimum 0.11mm thickness).

    • Reasoning: Fluorinated aromatics can permeate latex. Nitrile provides a verified barrier against benzoate esters.

  • Eye Protection: Chemical Splash Goggles.

    • Reasoning: Standard safety glasses are insufficient for liquid splashes or fine dusts that can cause severe corneal irritation (H319).

  • Respiratory: Fume hood required. If handling large solid quantities outside a hood, use N95 or P100 particulate respirator.

Waste Segregation (The Critical Step)

You must segregate this chemical from non-halogenated solvents (e.g., Acetone, Ethanol).[5]

  • The "Why": Standard organic waste is often used as fuel blending for cement kilns. If fluorinated compounds are introduced into non-scrubbed kilns, they release HF gas, which corrodes the facility's infrastructure and violates EPA emission standards.

  • Container Compatibility:

    • Recommended: High-Density Polyethylene (HDPE) or Glass (Amber).[1]

    • Avoid: Low-grade metals that may corrode if the ester hydrolyzes slightly to release free acid.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures a "Self-Validating System" where errors are caught before the waste leaves the lab.[1]

Phase 1: Preparation
  • Identify the Stream: Label a waste container explicitly as "HALOGENATED ORGANIC WASTE."

  • Solvent Dissolution (Optional): If the compound is in solid form and you wish to dispose of it as liquid waste, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate.

    • Note: If using Ethyl Acetate, the mixture still goes into the Halogenated stream because of the solute.

Phase 2: Transfer[1]
  • Secondary Containment: Place the waste container in a secondary tray to catch drips.

  • Transfer: Pour the substance slowly using a funnel. Avoid splashing.

  • Rinsing: Triple rinse the original reagent bottle with a compatible solvent (e.g., Acetone).

    • Crucial: Add these rinsates to the Halogenated Waste container, NOT the sink or regular trash.

Phase 3: Labeling & Documentation[1]
  • Tagging: Attach a hazardous waste tag.

  • Constituents: List "Methyl 2,3-difluoro-5-methylbenzoate" and the solvent used (if any).

  • Hazard Checkbox: Check "Irritant" and "Toxic."

Phase 4: Spill Management (Immediate Action)
  • Minor Spill (<100mL/g):

    • Evacuate immediate area.

    • Cover with vermiculite or activated charcoal pads.

    • Scoop into a wide-mouth jar labeled "Solid Hazardous Waste (Debris)."[1]

    • Clean surface with soap and water.

Part 4: Regulatory & Environmental Logic[1][5]

RCRA Classification (USA)

While Methyl 2,3-difluoro-5-methylbenzoate is not explicitly P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility.[1]

  • Waste Code: If mixed with spent halogenated solvents (like DCM), it carries F002 .[6][7] If pure, it is disposed of as D001 (if ignitable carrier) or simply non-RCRA Regulated Hazardous Waste (depending on state), but must be incinerated at a facility permitted for halogens.

Incineration Chemistry

[1]
  • Mechanism: The combustion releases Hydrogen Fluoride (HF).

  • Control: The incineration facility uses a caustic scrubber (NaOH) to neutralize the HF:

    
    
    
  • Failure Mode: If you mislabel this as "Non-Halogenated," it bypasses the scrubber, releasing toxic HF into the atmosphere.

Part 5: Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Start: Methyl 2,3-difluoro-5-methylbenzoate Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolve Dissolve in minimal solvent (e.g., DCM or EtOAc) SolidPath->Dissolve Preferred for trace amounts Halo Halogenated Organic Waste Stream (CORRECT) SolidPath->Halo Bulk solids Segregation CRITICAL DECISION: Select Waste Stream LiquidPath->Segregation Dissolve->Segregation NonHalo Non-Halogenated Stream (INCORRECT) Segregation->NonHalo Risk of HF Release Segregation->Halo Safe Path Container Container: HDPE or Amber Glass Label: 'Contains Fluorinated Organics' Halo->Container Disposal Final Disposal: High-Temp Incineration (with Acid Scrubbing) Container->Disposal

Figure 1: Decision tree for the segregation and packaging of fluorinated benzoate waste, emphasizing the critical routing to halogenated streams to prevent equipment damage and environmental release.

References

  • PubChem. (2023). Methyl 2-amino-5-fluoro-3-methylbenzoate (Related Compound Structure/Safety Data).[1][4] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Listings: Solvents (F-Codes). EPA.gov. [Link]

Sources

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